Product packaging for Methylene pyridine(Cat. No.:CAS No. 34037-14-4)

Methylene pyridine

Cat. No.: B14687291
CAS No.: 34037-14-4
M. Wt: 93.13 g/mol
InChI Key: JGSLKNWXPRDWBA-UHFFFAOYSA-N
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Description

Methylene Pyridine is a valuable chemical scaffold in scientific research, particularly in medicinal chemistry and drug discovery. The pyridine ring is a fundamental structural component in a wide array of bioactive molecules, with more than 7,000 known medicinal compounds containing this moiety . Our high-purity this compound is offered exclusively as a research tool for developing novel synthetic pathways and exploring new therapeutic agents. Pyridine derivatives demonstrate significant pharmacological diversity, serving as key structures in compounds with documented antibacterial, antiviral, and anticancer activities in research settings . These derivatives are also important precursors in the synthesis of agrochemicals and vitamins . The reactivity of the methyl-substituted pyridine ring makes it a versatile intermediate for further chemical functionalization, enabling the creation of complex molecules for various research applications . Key Research Applications: Medicinal chemistry and pharmaceutical research Precursor for agrochemical synthesis Ligand in metal complex chemistry Building block for heterocyclic compound synthesis This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N B14687291 Methylene pyridine CAS No. 34037-14-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34037-14-4

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

2-methylidene-1H-pyridine

InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5,7H,1H2

InChI Key

JGSLKNWXPRDWBA-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC=CN1

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine Derivatives with Methylene Functionality

Strategies for the Preparation of Alkylpyridines Bearing Reactive Methylene (B1212753) Centers

The introduction of alkyl groups, which contain reactive methylene centers, onto a pyridine (B92270) core is a fundamental challenge in heterocyclic chemistry. Several classical and modern strategies have been developed to achieve this transformation efficiently.

Catalytic Condensation Reactions Involving Aldehydes and Ammonia (B1221849)

One of the most established and industrially significant methods for synthesizing simple alkylpyridines, such as picolines, is the vapor-phase condensation of aliphatic aldehydes with ammonia over a solid acid catalyst. google.comgoogleapis.com This method, often considered a variant of the Chichibabin synthesis, is a cornerstone of industrial pyridine production. asianpubs.orgrsc.org

The reaction is typically carried out at high temperatures, ranging from 350 to 500°C, using catalysts like alumina, silica-alumina, or more advanced materials such as ZSM-5 zeolites. google.comwikipedia.org The choice of aldehyde reactants determines the substitution pattern of the resulting alkylpyridine.

Synthesis of 2- and 4-Picoline: The condensation of acetaldehyde (B116499) with ammonia yields a mixture of 2-picoline (α-picoline) and 4-picoline (γ-picoline). wikipedia.orgwikipedia.org

Synthesis of 3-Picoline: The reaction of acrolein with ammonia is used to produce 3-picoline (β-picoline). wikipedia.org Combining formaldehyde (B43269) and acetaldehyde with ammonia can also favor the formation of pyridine and 3-picoline. googleapis.com

Synthesis of 2-Methyl-5-ethylpyridine (MEP): Paraldehyde (B1678423) (a trimer of acetaldehyde) reacts with ammonia to form MEP, a key intermediate for Vitamin B3 (niacin). rsc.orgwikipedia.org

The process involves a complex network of reactions including imine formation, aldol-type condensations, cyclization, and dehydrogenation to form the final aromatic pyridine ring. wikipedia.org The catalyst's properties, such as acidity and shape selectivity, are crucial in guiding the reaction towards the desired products and minimizing the formation of byproducts and coke. asianpubs.org

ReactantsCatalystTemperature (°C)Primary Products
Acetaldehyde + AmmoniaSilica-Alumina, Zeolite350-5002-Picoline, 4-Picoline
Acrolein + AmmoniaAlumina, Silica-Alumina~4003-Picoline
Formaldehyde + Acetaldehyde + AmmoniaSilica-Alumina350-500Pyridine, 3-Picoline
Paraldehyde + AmmoniaAmmonium (B1175870) Salts (liquid phase)200-3002-Methyl-5-ethylpyridine

Chichibabin Pyridine Synthesis and its Alkylpyridine Variants

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for creating pyridine rings from the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikipedia.org This reaction provides a direct route to various substituted pyridines, including those with alkyl groups featuring reactive methylene centers.

The general mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations, culminating in a cyclization and subsequent aromatization step to furnish the pyridine ring. wikipedia.org While classic liquid-phase versions of this synthesis often suffered from low yields, the development of gas-phase catalytic processes has made it a commercially viable route for producing picolines and other simple alkylpyridines. rsc.orgwikipedia.org

For instance, the reaction between acetaldehyde and ammonia over a solid oxide catalyst is a prime industrial example of an alkylpyridine synthesis based on the Chichibabin condensation principle. asianpubs.orgwikipedia.org Similarly, the synthesis of 5-ethyl-2-methylpyridine (B142974) from paraldehyde and ammonia is another large-scale application of this reaction. rsc.org The versatility of the Chichibabin synthesis allows for the combination of different carbonyl compounds to produce a wide array of pyridine derivatives.

Regioselective C-H Functionalization and Direct Alkylation of Pyridine Rings

Directly introducing alkyl groups onto a pre-existing pyridine ring via C-H functionalization is a more modern and atom-economical approach compared to traditional ring-synthesis methods. These reactions avoid the need for pre-functionalized starting materials, offering a more streamlined path to substituted pyridines.

A prominent method in this category is the Minisci reaction , which involves the radical alkylation of a protonated pyridine ring. The reaction typically uses a radical precursor (e.g., from a carboxylic acid via oxidative decarboxylation with silver nitrate (B79036) and ammonium persulfate), which then attacks the electron-deficient pyridine ring. This method shows a strong preference for alkylation at the C2 and C4 positions due to the favorable stability of the intermediate radical cation.

Another strategy for direct alkylation involves the deprotonation of a C-H bond followed by reaction with an electrophile. However, the low acidity of pyridine C-H bonds makes this challenging. More effective methods often involve transition-metal catalysis. Catalytic systems based on palladium, rhodium, iridium, or nickel can activate the C-H bonds of pyridine, enabling cross-coupling reactions with alkyl halides or other alkylating agents. These methods can offer high regioselectivity, allowing for the targeted synthesis of specific isomers that might be difficult to obtain through classical condensation reactions.

Annulation and Cyclization Reactions Utilizing Active Methylene Compounds

Annulation and cyclization strategies provide powerful tools for constructing the pyridine ring itself, often incorporating the desired methylene functionality from the start by using active methylene compounds as key building blocks.

Cyclocondensation Approaches for Substituted and Condensed Pyridines

Cyclocondensation reactions build the pyridine ring by combining several smaller components in a single process. A classic and highly versatile example is the Hantzsch pyridine synthesis , first described in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (an active methylene compound), and ammonia. organic-chemistry.org

The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. organic-chemistry.org The Hantzsch synthesis is exceptionally modular, allowing for the preparation of a wide variety of symmetrically and asymmetrically substituted pyridines by simply changing the aldehyde, the β-ketoester, or the nitrogen source. The methylene groups from the β-ketoester become incorporated into the final pyridine structure.

Numerous modifications and improvements to the Hantzsch synthesis have been developed, including the use of various catalysts (e.g., iodine, phenylboronic acid, or solid acids) and reaction conditions (e.g., microwave irradiation, solvent-free reactions) to improve yields and simplify the procedure. organic-chemistry.org

Knoevenagel Condensations as Key Synthetic Steps

The Knoevenagel condensation is a fundamental reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is a key step in many pyridine syntheses, including the Hantzsch synthesis and variants of the Chichibabin synthesis. wikipedia.orgorganic-chemistry.org

In the context of pyridine synthesis, the Knoevenagel condensation is often the initial step, creating a reactive α,β-unsaturated intermediate. For example, in the general Chichibabin synthesis, an initial Knoevenagel-type condensation between an aldehyde and a ketone can form an enone. This enone then reacts further with another carbonyl equivalent and ammonia through Michael addition and cyclization to build the pyridine ring. wikipedia.org

The utility of the Knoevenagel condensation lies in its ability to form carbon-carbon bonds and generate electrophilic intermediates (like α,β-unsaturated carbonyls) that are primed for subsequent cyclization steps, making it an indispensable tool in the construction of heterocyclic rings like pyridine.

Multi-Component and One-Pot Methodologies for Complex Pyridine Scaffolds

The synthesis of complex pyridine scaffolds, including those with methylene functionalities, has been significantly advanced through the use of multi-component reactions (MCRs) and one-pot syntheses. These approaches offer considerable advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single procedure without the isolation of intermediates. bibliomed.orgmdpi.com

A variety of catalysts and conditions have been employed to facilitate these reactions. For instance, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and compounds with active methylene groups (such as malononitrile (B47326) or ethyl cyanoacetate) can be effectively catalyzed by morpholine (B109124) at room temperature to produce polysubstituted dihydropyridines. bibliomed.org This method is noted for its broad substrate scope and non-chromatographic purification. bibliomed.org

Microwave irradiation has also proven to be a valuable tool in accelerating these reactions. A three-component tandem reaction of aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile in the presence of potassium carbonate under microwave irradiation provides a rapid and environmentally friendly route to highly functionalized N-alkylated pyridines. mdpi.comresearchgate.net The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.comresearchgate.net

Furthermore, one-pot four-component reactions utilizing arylamines, methyl propiolate, isatin, and either malononitrile or ethyl cyanoacetate (B8463686), catalyzed by triethylamine, have been developed to afford functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones]. beilstein-journals.org These reactions demonstrate the versatility of MCRs in constructing complex, fused heterocyclic systems. beilstein-journals.org The synthesis of polyfunctionalized pyridines has also been achieved through a one-pot multicomponent reaction involving O-alkyl vanillin (B372448) derivatives, malononitrile, methylarylketones, and sodium ethoxide, highlighting the utility of naturally derived starting materials. ekb.eg

The following table summarizes examples of multi-component reactions for the synthesis of complex pyridine scaffolds.

Catalyst/ConditionsReactantsProduct TypeReference
MorpholineAldehydes, Amines, Dialkyl acetylene dicarboxylates, Active methylene compoundsPolysubstituted dihydropyridines bibliomed.org
K2CO3, MicrowaveAldehydes, N-alkyl-2-cyanoacetamides, MalononitrileHighly functionalized N-alkylated pyridines mdpi.comresearchgate.net
TriethylamineArylamines, Methyl propiolate, Isatin, Malononitrile/Ethyl cyanoacetateSpiro[indoline-3,4'-pyridines] beilstein-journals.org
Sodium ethoxideO-alkyl vanillin, Malononitrile, MethylarylketonesPolyfunctionalized pyridines ekb.eg

Construction of Methylene-Bridged Pyridine Architectures

Formaldehyde-Mediated Methylene Insertion into Heterocycles

A notable advancement in the construction of methylene-bridged architectures is the direct insertion of a methylene group using formaldehyde. A metal-free approach has been developed for the C–H functionalization of imidazo[1,5-a]pyridines, where formaldehyde serves as both the solvent and the carbon source to bridge two imidazo[1,5-a]pyridine (B1214698) molecules. nih.govacs.org This reaction proceeds via a C(sp²)–H functionalization, creating a C(sp²)–C(sp³)–H–C(sp²) linkage and yielding methylene-bridged bis-imidazo[1,5-a]pyridines in moderate to good yields. nih.govacs.org The reaction is not limited to formaldehyde; other aromatic and heteroaromatic aldehydes can also be used to form the bridge, though other alkyl aldehydes were found to be less effective. nih.gov Mechanistic studies, including deuterium (B1214612) labeling and the use of radical scavengers, suggest that the reaction proceeds through a predominantly ionic pathway. nih.gov The resulting bis-heteroarene products have potential applications as ligands. nih.gov

Synthesis of Methylene-Bridged Ligand Systems

Methylene-bridged pyridine derivatives are significant in coordination chemistry as they form the basis of various ligand systems. The synthesis of these ligands often involves the strategic introduction of a methylene linker between two or more pyridine units or between a pyridine and another coordinating group.

One approach involves the derivatization of coordinated ligands. For example, platinum(II) complexes with methylene-bridged 2,2′-dipyridylamine derivatives have been synthesized. rsc.org This method utilizes the reaction of a deprotonated di(2-pyridyl)amide (dpa-H)⁻ complex with benzyl (B1604629) halides. rsc.org The pre-coordination of the dpa ligand to the metal center prevents undesired side reactions, such as benzylation of the pyridine nitrogen atoms, and allows for a more efficient, one-step synthesis of the target complexes. rsc.org The methylene linker in these ligands provides flexibility, which can influence the resulting supramolecular structures and photophysical properties of the metal complexes. rsc.org

Another important class of methylene-bridged ligands are pincer ligands, such as those with a PNP (Phosphorus-Nitrogen-Phosphorus) or PCP (Phosphorus-Carbon-Phosphorus) framework. The synthesis of methylene-bridged PNP and PCP pincer ligands often starts from commercially available but expensive materials like 2,6-bis(bromomethyl)pyridine (B1268884) or 1,3-bis(bromomethyl)benzene. tuwien.at An alternative strategy involves a condensation reaction between the amino groups of an aromatic backbone, such as 2,6-diaminopyridine, and electrophilic chlorophosphines to form aminophosphine (B1255530) moieties. tuwien.at This provides access to a range of pincer ligands with varying steric and electronic properties. tuwien.at

The following table provides examples of methylene-bridged ligand systems and their synthetic precursors.

Ligand TypePrecursorsSynthetic StrategyReference
Methylene-bridged 2,2′-dipyridylamineMetal complex of di(2-pyridyl)amide, Benzyl halidesDerivatization of a coordinated ligand rsc.org
Methylene-bridged PNP/PCP pincer ligands2,6-Bis(bromomethyl)pyridine, PhosphinesNucleophilic substitution tuwien.at
Aminophosphine-based PNP pincer ligands2,6-Diaminopyridine, ChlorophosphinesCondensation reaction tuwien.at

Preparation of Pyridinium (B92312) Salts Featuring Acidic Methylene Groups

Pyridinium salts that contain an activated methylene group are valuable precursors in organic synthesis, primarily through the formation of pyridinium ylides. These ylides are neutral, zwitterionic species that can act as nucleophiles in various reactions.

The preparation of these pyridinium salts is typically achieved through the quaternization of a pyridine derivative with an alkyl halide that possesses an electron-withdrawing group adjacent to the halogen. mdpi.comgcwgandhinagar.com For example, reacting a 4-substituted pyridine with reagents like methyl 2-bromoacetate or 2-iodoacetophenone (B8806993) derivatives in a solvent such as acetone (B3395972) can yield the corresponding pyridinium salt. mdpi.com

Once formed, these salts can be treated with a base to generate the pyridinium ylide in situ. publish.csiro.auoup.com The methylene group, activated by an adjacent electron-withdrawing group (e.g., carbonyl, ester, or cyano), is sufficiently acidic to be deprotonated. publish.csiro.auoup.com These ylides can then undergo C-alkylation in aprotic solvents. Subsequent reductive cleavage of the pyridine ring can lead to the formation of alkylated ketones or esters. publish.csiro.auresearchgate.net

Furthermore, pyridinium N-ylides bearing an active methylene group can be synthesized by the reaction of pyridinium N-imines with compounds like diethyl malonate or ethyl cyanoacetate. oup.com These ylides can undergo intramolecular coupling reactions, leading to the formation of fused heterocyclic systems such as 1,2-dihydropyrazolo[1,5-a]pyridin-2-one derivatives. oup.com The cycloaddition of pyridinium ylides with alkynes is another important transformation that yields indolizine (B1195054) derivatives. mdpi.com

The following table lists examples of pyridinium salts with acidic methylene groups and their precursors.

Pyridinium Salt SubstituentPyridine PrecursorAlkylating AgentReference
1-(Methoxycarbonylmethyl)PyridineMethyl 2-bromoacetate mdpi.com
1-(2-Oxo-2-phenylethyl)Pyridine2-Iodoacetophenone mdpi.com
1-(Cyanomethyl)PyridineChloroacetonitrile researchgate.net
1-(Ethoxycarbonylacetylimino)1-Aminopyridinium iodideDiethyl malonate oup.com

Asymmetric Synthetic Routes to Chiral Methylene-Containing Pyridine Systems

Enantioselective Construction of Pyridine Derivatives

The development of asymmetric methods for the synthesis of chiral pyridine derivatives, including those containing methylene groups, is of significant interest due to their prevalence in pharmaceuticals and natural products.

One strategy for accessing chiral piperidines, the saturated analogues of pyridines, is through the asymmetric hydrogenation of pyridine derivatives. An auxiliary-based method has been developed where a chiral oxazolidinone is attached to the 2-position of the pyridine ring. The hydrogenation of these substrates, catalyzed by heterogeneous catalysts like Pd(OH)₂/C in acidic media, proceeds with high diastereoselectivity. The chiral auxiliary directs the hydrogen addition to one face of the pyridine ring. A key advantage of this method is the traceless cleavage of the auxiliary under the reaction conditions, directly yielding the chiral piperidine (B6355638) with excellent enantiomeric excess. This method allows for the creation of multiple stereocenters in a single step.

Direct asymmetric C-H functionalization of the pyridine ring represents another powerful approach. A nickel-aluminum bimetallic catalyst system has been employed for the enantioselective C2–H alkylation of pyridines with 1,3-dienes. dicp.ac.cn This method is applicable to a wide range of pyridines, including unsubstituted and substituted derivatives, and provides chiral products with high yields and enantioselectivities. dicp.ac.cn Similarly, an iridium-catalyzed intramolecular allylic dearomatization reaction of tetrahydro-β-carboline derivatives has been used to synthesize enantioenriched indolenine-fused quinuclidine (B89598) derivatives, which contain a chiral center adjacent to a methylene group within a complex bridged system. chinesechemsoc.org

The synthesis of chiral pyridine derivatives has also been achieved using natural chiral pools. For example, (+)-β-hydroxymethylenecamphor, derived from natural (+)-camphor, can be reacted with various enamines from active methylene compounds in a tandem condensation reaction to yield camphor-based chiral pyridine derivatives. metu.edu.trmetu.edu.tr

The following table summarizes selected asymmetric synthetic routes to chiral pyridine-containing systems.

MethodCatalyst/ReagentSubstrate TypeProduct TypeReference
Asymmetric HydrogenationPd(OH)₂/C, Chiral Oxazolidinone Auxiliary2-Substituted PyridinesChiral Piperidines
Asymmetric C2-H AlkylationNi-Al Bimetallic Catalyst, Chiral Phosphine (B1218219) Oxide LigandPyridines, 1,3-DienesChiral 2-Allyl Pyridines dicp.ac.cn
Intramolecular Allylic DearomatizationIridium Catalyst, Chiral Phosphoramidite LigandTetrahydro-β-carboline derivativesChiral Indolenine-fused Quinuclidines chinesechemsoc.org
Chiral Pool Synthesis(+)-β-HydroxymethylenecamphorEnamines from active methylene compoundsCamphor-based chiral Pyridines metu.edu.trmetu.edu.tr

Chiral Catalyst and Ligand-Mediated Asymmetric Transformations

The synthesis of enantioenriched pyridine derivatives containing a methylene functionality is a significant challenge in organic chemistry. researchgate.net Asymmetric catalysis, utilizing chiral catalysts and ligands, has emerged as a powerful strategy to address this challenge, enabling the construction of chiral molecules with high stereoselectivity. researchgate.netchemrxiv.orgnih.gov

Recent advancements have focused on transition-metal-catalyzed reactions, where a chiral ligand coordinates to a metal center to create a chiral environment. acs.orgresearchgate.net This chiral complex then mediates the transformation of a prochiral pyridine substrate with a methylene group, leading to the preferential formation of one enantiomer over the other.

A notable example is the cobalt-catalyzed asymmetric [2+2+2] cycloaddition. In 2021, a study demonstrated the synthesis of pyridines with a chiral quaternary carbon stereocenter by reacting alkyne-bearing malononitriles with terminal alkynes. researchgate.net This reaction, conducted in the presence of a cobalt catalyst and a chiral bisoxazolinephosphine ligand, achieved good yields and excellent enantioselectivities. researchgate.net The strategic use of the chiral ligand was crucial for controlling the regio- and enantioselectivity of the cycloaddition. researchgate.net

Another approach involves the enantioselective C-H functionalization of pyridines. Researchers have developed a palladium(II)-catalyzed enantioselective arylation of unbiased methylene β-C(sp3)‐H bonds. researchgate.net This method utilizes a combination of a strongly coordinating bidentate 2-pyridinylisopropyl (PIP) auxiliary and a chiral phosphoric acid (CPA). researchgate.net The synergistic effect between the PIP auxiliary and the CPA is critical for achieving effective stereocontrol, leading to β-arylated aliphatic carboxylic acid derivatives in high yields and with good enantioselectivity. researchgate.net

Furthermore, nickel-catalyzed enantioselective C2–H alkylation of pyridines with 1,3-dienes has been achieved using a Ni–Al bimetallic catalyst system. dicp.ac.cn The use of chiral phosphine oxide ligands, which bridge the nickel and aluminum centers, directs the nickel to preferentially activate the C2–H bond, leading to branched allylation products with high enantioselectivity. dicp.ac.cn The chirality at the phosphorus center of these ligands was found to be critical for the enantioselectivity of the reaction. dicp.ac.cn

Organocatalysis also offers a metal-free alternative for these asymmetric transformations. ndsu.edu Chiral 4-dimethylaminopyridine (B28879) (DMAP) catalysts have been designed to catalyze various reactions, including the synthesis of α-methylene-β-amino esters with good yields and selectivities. ndsu.edu

The development of these and other chiral catalyst and ligand systems continues to expand the toolbox for the asymmetric synthesis of methylene pyridine derivatives, providing access to a wide range of structurally diverse and enantioenriched compounds. rsc.orgresearchgate.net

Diastereoselective and Enantioselective Resolution of Pyridine Stereoisomers

The separation of enantiomers from a racemic mixture, known as resolution, is a critical process for obtaining stereochemically pure compounds. For pyridine derivatives featuring a methylene group that gives rise to stereoisomers, both diastereoselective and enantioselective resolution methods are employed.

Diastereoselective Resolution

This classic method involves the conversion of a racemic mixture of enantiomers into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. msu.edu After separation, the chiral resolving agent is removed to yield the individual enantiomers of the original compound. msu.edu

For pyridine derivatives, this can be achieved by introducing a chiral auxiliary that reacts with the racemic pyridine compound to form diastereomers. For instance, the use of chiral acids can lead to the formation of diastereomeric salts that can be separated by fractional crystallization.

Enantioselective Resolution

Enantioselective resolution, often referred to as kinetic resolution, involves the preferential reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent. msu.edu This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enriched enantiomer. msu.edu Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product enantiomer. msu.edu

Enzymes, particularly lipases, have proven to be highly effective catalysts for the kinetic resolution of racemic alcohols containing a pyridine ring. acs.org For example, the lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols using vinyl acetate (B1210297) has been reported to give the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities and in good yields. acs.org Candida antarctica lipase (B570770) (CAL) is a commonly used enzyme for this purpose. acs.org The reaction conditions, such as temperature, can be optimized to improve the reaction rate without compromising the high enantiospecificity. acs.org

Chromatographic methods using chiral stationary phases (CSPs) are also powerful tools for the analytical and preparative separation of pyridine enantiomers. wur.nl In this technique, the racemic mixture is passed through a column containing a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.

Mechanistic Investigations and Reactivity Profiles of Pyridine Systems with Methylene Moieties

Reactivity at Activated Alkyl Positions Adjacent to the Pyridine (B92270) Nitrogen

The placement of an alkyl group, particularly a methyl or methylene (B1212753) group, at the C2 or C4 position of the pyridine ring results in an "activated" position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the protons on the adjacent alkyl group acidic and susceptible to removal.

Deprotonation and Formation of Reactive Methylene Anions

The methyl group of 2-picoline (2-methylpyridine) has a pKa value of approximately 34, indicating its increased acidity compared to a typical methyl group on a hydrocarbon. nih.gov This enhanced acidity allows for deprotonation by strong bases, such as butyllithium (B86547) (BuLi) or phenyllithium (B1222949) (PhLi), to form a highly reactive methylene anion, often referred to as a picolyl anion. nih.govwikipedia.orguni-goettingen.de The resulting organolithium species is a potent nucleophile. uni-goettingen.de The formation of these anions is a critical step that opens the door to a variety of subsequent chemical reactions. rsc.org While strong bases are often required, the acidity of the methylene group can be further increased by the presence of additional electron-withdrawing substituents on the pyridine ring or at the alpha-position of the alkyl group. nih.gov For instance, substitution at the α-position of a picoline significantly increases its acidity. nih.gov

The structure of the resulting anion is complex and can exist as different aggregated forms in solution, which can influence its reactivity. uni-goettingen.de For example, n-butyllithium exists as a hexamer in non-donating solvents, and its aggregation state can be altered by the addition of donor bases like ethers or amines, leading to enhanced reactivity. uni-goettingen.de

Compound Base Resulting Species Reference
2-Methylpyridine (B31789) (2-Picoline)Butyllithium (BuLi)2-Picolyllithium wikipedia.org
2,6-bis-(di-tert-butylphosphinomethyl)pyridine (PNP)KN(SiMe3)2 or tBuOKNeutral, dearomatized complex nih.gov

Nucleophilic Additions and Condensation Reactions at the Methylene Center

Once formed, the methylene anion is a powerful nucleophile capable of participating in a variety of addition and condensation reactions. uni-goettingen.de These anions readily react with a range of electrophiles, including aldehydes, ketones, and epoxides. nih.govcem.comwikipedia.org For example, the anion of 2-picoline can undergo nucleophilic addition to carbonyl compounds. wikipedia.org

Condensation reactions are also a key feature of methylene pyridine reactivity. A classic example is the reaction of 2-picoline with formaldehyde (B43269), which leads to the formation of 2-vinylpyridine. wikipedia.org This reaction proceeds through an initial nucleophilic addition of the picolyl anion to formaldehyde, followed by dehydration. Another important class of reactions is the Claisen condensation, where an enolate attacks an ester, and the Dieckmann condensation, which is an intramolecular version of this reaction. chemistrysteps.comlibretexts.org

The reactivity of these anions can be influenced by the reaction conditions and the nature of the electrophile. For instance, the reaction of a sulfone-stabilized picolyl anion with a hindered epoxide proved to be challenging, suggesting that the nucleophilicity of the anion and the steric hindrance of the electrophile are critical factors. nih.gov

Reactants Reaction Type Product Reference
2-Picoline, FormaldehydeCondensation2-Vinylpyridine wikipedia.org
2-alkylpyridines, enolizable aldehydesOxidative Cyclization1,3-disubstituted indolizines rsc.org
2-amino-3-picoline, alkene, Wilkinson's catalystHydroacylationKetone cem.com

Oxidative Transformations of Alkylpyridine Methylene Groups

The methylene group of alkylpyridines can undergo various oxidative transformations. Oxidation can occur at the methylene group itself or at the pyridine nitrogen, leading to different products. semanticscholar.org Oxidation of the methylene group can lead to the formation of carbonyl compounds. For example, 2-picoline can be oxidized to 2-pyridinecarboxaldehyde. google.com Another example is the oxidation of 2-methyl-5-ethylpyridine to nicotinic acid using nitric acid. beilstein-journals.org

The formation of pyridine N-oxides is another important oxidative pathway. wikipedia.orggcwgandhinagar.com This transformation can activate the pyridine ring towards electrophilic substitution at the 2- and 4-positions and can also influence the reactivity of the side chain. gcwgandhinagar.com For instance, the oxidation of 2,6-dimethylpyridine (B142122) can lead to 2,6-dimethylpyridine-N-oxide. semanticscholar.org

The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation. Potassium permanganate (B83412) can oxidize the methyl group of 2-picoline to a carboxylic acid, forming picolinic acid. wikipedia.org Palladium catalysts have also been employed for the acetoxylation of the benzylic position of 2-alkylpyridines. beilstein-journals.org

Substrate Oxidizing Agent/Catalyst Product Reference
2-PicolinePotassium permanganatePicolinic acid wikipedia.org
2-AlkylpyridinesPd(OAc)2/CuI, O2Acetoxylated 2-alkylpyridines beilstein-journals.org
2-Methyl-5-ethylpyridineNitric acidNicotinic acid beilstein-journals.org
3-PicolineVanadium pentoxideNicotinic acid beilstein-journals.org

Intramolecular and Intermolecular Reactions Involving Methylene Bridges

Methylene groups can act as bridges in both intramolecular and intermolecular reactions, leading to the formation of new ring systems and rearranged products.

Ring Expansion and Photochemical Rearrangement Mechanisms

Pyridine derivatives can undergo ring expansion and photochemical rearrangements. acs.orgchinesechemsoc.org Photochemical irradiation of pyridines can lead to the formation of various isomers, including Dewar pyridine structures. researchgate.netarkat-usa.org These rearrangements often proceed through excited states and can be influenced by the substitution pattern on the pyridine ring. arkat-usa.org

For instance, the photochemical rearrangement of pyridines can lead to the formation of 1,2-diazepines through skeletal enlargement. researchgate.net Computational studies on methylene pyrrole (B145914) radicals, a related system, have shown that ring expansion can occur through mechanisms involving the insertion of the methylene group into the ring. acs.org These processes often involve several intermediates and transition states. acs.orgresearchgate.net A di-π-ethane rearrangement of pyridines, facilitated by visible light, has been shown to construct three-membered ring structures. chinesechemsoc.org

Starting Material Reaction Type Product Key Features Reference
PyridinesPhotochemical Rearrangement1,2-DiazepinesSkeletal enlargement researchgate.net
PyridinesDi-π-ethane RearrangementThree-membered ring structuresVisible light, energy-transfer catalysis chinesechemsoc.org
Methylene pyrrole radicalsRing ExpansionPyridineInsertion of methylene group acs.org

Cyclization Pathways Leading to Pyridine Ring Formation

Methylene compounds are crucial building blocks in the synthesis of pyridine rings. Various cyclization strategies have been developed that utilize molecules containing activated methylene groups. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester (which has an active methylene group), and ammonia (B1221849). rsc.org

Another common approach is the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.org Modifications of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org Cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, also provide a powerful route to pyridine rings, often utilizing heterocyclic azadienes. baranlab.org More recently, methods involving the cyclization of oximes with activated methylene compounds have been developed. organic-chemistry.org

The Kröhnke pyridine synthesis is a versatile method that uses a pyridinium (B92312) salt derived from a bromomethyl ketone, which possesses a highly acidic methylene group, to react with α,β-unsaturated carbonyl compounds. wikipedia.org

Reaction Name/Type Key Reactants General Product Reference
Hantzsch Pyridine SynthesisAldehyde, β-ketoester, AmmoniaDihydropyridine (B1217469) (oxidized to Pyridine) rsc.org
Kröhnke Pyridine SynthesisPyridinium salt from bromomethyl ketone, α,β-unsaturated carbonylSubstituted Pyridine wikipedia.org
Condensation1,5-Dicarbonyl compound, AmmoniaPyridine baranlab.org
Inverse-electron-demand Diels-AlderHeterocyclic azadiene, Alkene/AlkynePyridine baranlab.org

C-H Functionalization and Selective Bond Formations at Methylene Sites

The functionalization of C-H bonds, particularly at the methylene sites of picolyl groups (methyl groups attached to a pyridine ring), is a pivotal area of research in organic synthesis. This process allows for the direct conversion of otherwise inert C-H bonds into valuable chemical functionalities, offering an atom-economical alternative to traditional multi-step synthetic routes. nih.gov The reactivity of the methylene group in methylpyridines is significantly influenced by the position of the methyl group on the pyridine ring.

Studies have shown that a methyl group in the 2-position of the pyridine ring reacts more readily than one at the 4-position, while a methyl group in the 3-position often does not participate in the reaction at all. researchgate.net This regioselectivity is attributed to the electronic properties of the pyridine ring, where the nitrogen atom influences the acidity and reactivity of the adjacent and para C-H bonds. nih.gov For instance, in rhodium-catalyzed intermolecular alkylation of pyridines, ortho-substitution is often a prerequisite for the reaction to proceed. nih.gov However, in intramolecular cyclization reactions, even substrates lacking ortho-alkyl substitution can undergo C-H activation, likely facilitated by the coordination of the rhodium catalyst to a tethered alkene, which promotes functionalization at the proximal site. nih.gov

Various catalytic systems have been developed to achieve selective C-H functionalization at these methylene sites. Palladium-catalyzed reactions, for example, have been employed for the ortho-chlorination of acetanilides using a combination of copper(II) chloride and copper(II) acetate (B1210297). nih.gov Rhodium-catalyzed systems have been effective in the alkylation of pyridines and quinolines with alkenes. mdpi.com Furthermore, enantioselective alkylations and allylations of methyl pyridines have been achieved, though these often require chiral auxiliaries, strong Lewis acids, or palladium catalysts. rsc.org A notable strategy involves the use of latent pronucleophiles, where silylation of the methylene group can facilitate subsequent reactions without significantly altering the nucleophilicity of the pyridine ring itself. rsc.org

The table below summarizes key findings in the C-H functionalization of methylpyridines, highlighting the catalyst, substrate, and observed regioselectivity.

Table 1: Selected Examples of C-H Functionalization at Methylene Sites of Pyridines

Catalyst System Substrate Functionalization Type Key Findings & Selectivity
RhCl(coe2)2 / PCy3·HCl 2-Methylpyridine Intermolecular Alkylation Alkylation occurs at the methyl group. mdpi.com
Rh(I) catalyst Enol ether tethered 2-methylpyridine Intramolecular Cyclization Cyclization proceeds via C-H activation at the methyl group. nih.gov
Pd(OAc)2 / CuCl2/Cu(OAc)2 2-Phenyl-3-methylpyridine ortho-Chlorination Modest yield of ortho-chlorinated product. nih.gov
Chiral Lewis Base Catalysts Methyl pyridines/quinolines Enantioselective Allylation Requires latent pronucleophiles for successful transformation. rsc.org

Photochemical Reactivity of Methylene-Substituted Pyridines

The interaction of light with methylene-substituted pyridines, such as methylpyridines (picolines), initiates a cascade of complex photochemical and photophysical events. These processes are fundamentally governed by the molecule's electronic structure, which includes two low-lying excited states: the n→π* and π→π* states. arkat-usa.org The reactivity and the ultimate fate of the photoexcited molecule are highly dependent on which of these states is populated, as well as the experimental conditions, such as the phase (vapor or solution) of the compound. arkat-usa.org

Photoisomerization and Phototransposition Mechanisms

Upon irradiation with UV light, typically at wavelengths around 254 nm, methylpyridines undergo significant structural rearrangements, including photoisomerization and phototransposition. arkat-usa.orgaip.org Photoisomerization involves the conversion of the pyridine ring into different valence isomers, such as Dewar pyridine (2-azabicyclo aip.orgaip.orghexa-diene) and prefulvene-like structures. aip.orgrsc.org These valence isomers are often unstable intermediates that play a crucial role in the relaxation pathways of the excited molecule. aip.org For instance, the formation of Dewar isomers has been observed spectroscopically in low-temperature matrix isolation studies and is suggested to be a primary process upon photoexcitation. nih.govaip.org

Phototransposition, a more complex rearrangement, involves the scrambling of the ring atoms, leading to the formation of positional isomers. For example, irradiation of gaseous 4-methylpyridine (B42270) at 254 nm results in the formation of 3-methylpyridine (B133936) as a primary photoproduct. aip.org The proposed mechanism for this transformation involves a 2,6-cyclization to form an azaprefulvene diradical, followed by nitrogen migration around the five-membered ring and subsequent rearomatization. aip.org This mechanism allows the nitrogen atom to insert itself between each pair of carbon atoms in the ring, leading to the interconversion of different monosubstituted pyridines. arkat-usa.orgaip.org

The following table outlines the observed photoproducts from the irradiation of various methylpyridines.

Table 2: Phototransposition Products of Methylpyridines

Starting Material Irradiation Wavelength (nm) Major Photoproduct(s) Proposed Intermediate(s)
4-Methylpyridine (vapor) 254 3-Methylpyridine Azaprefulvene diradical, Dewar pyridine
2,4-Dimethylpyridine (vapor) 254 2,5-Dimethylpyridine, 3,5-Dimethylpyridine Azaprefulvene diradical

Electronic State Dynamics and Energy Dissipation Pathways

The journey of a photoexcited methylene-substituted pyridine from its initial excited state back to the ground state is a complex process involving multiple electronic states and rapid, non-radiative decay pathways. Upon excitation to the S2(¹ππ*) state, a particularly fast non-radiative decay channel becomes accessible, which is often linked to isomerization processes. aip.orgpolimi.it Theoretical calculations and dynamic simulations suggest that from the S2 state, the molecule can overcome a small energy barrier to form a prefulvene isomer via a conical intersection with the ground state (S0). aip.org This S2/S0 conical intersection provides an efficient pathway for the molecule to return to the ground electronic state without emitting light. aip.org

Alternatively, excitation to the S1(¹nπ*) state can lead to different chemistry. For example, direct C-N bond scission to form a ring-opened diradical structure has been observed as a primary product upon excitation at ~266 nm, a process that occurs from the S1 state. aip.orgpolimi.it This ring-opening represents another important energy dissipation channel for pyridine and its derivatives. aip.org

In the case of dimethylpyridines and trimethylpyridine, multiphoton absorption at 266 nm can lead to dissociative photoionization. nih.govacs.org The primary dissociation channel is the cleavage of the C(sp²)–C(sp³) bond, releasing a methyl radical. nih.govacs.org Interestingly, this bond cleavage is site-selective, with a preference for the C-C bond ortho to the nitrogen atom, which is attributed to the greater stability of the resulting radical cation. nih.govacs.org The dynamics of this methyl radical release are largely independent of the number and position of the methyl groups on the pyridine ring. nih.govacs.org

Influence of Coordination and Adduct Formation on Methylene Reactivity

The reactivity of the methylene group in pyridine systems can be significantly altered through coordination to metal centers or the formation of adducts with Lewis acids. These interactions modify the electronic properties of the pyridine ring and the attached methylene moiety, thereby enabling transformations that are otherwise difficult to achieve.

Metal-Catalyzed Transformations Involving Methylene-Bearing Ligands

Pyridine derivatives, including those with methylene groups (picolyl groups), are widely used as ligands in coordination chemistry and catalysis. polimi.itjscimedcentral.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a transition metal, forming stable complexes. jscimedcentral.comwikipedia.org This coordination can activate the ligand for subsequent reactions.

A prominent example is the use of picolyl-containing ligands in metal-catalyzed C-H functionalization. For instance, di(2-picolyl)amine (DPA) is an excellent chelating agent that forms complexes with a variety of transition metals like zinc, copper, and palladium. polimi.it These complexes have been shown to catalyze C-C bond-forming reactions such as the Henry reaction, Heck reaction, and aldol (B89426) reaction. polimi.it In these catalytic cycles, the metal center plays a crucial role in activating the substrates and facilitating the desired bond formation, while the picolyl ligands help to stabilize the metal center and modulate its reactivity.

Furthermore, metal complexes can directly activate the C-H bonds of the pyridine ring or its substituents. For example, an osmium(VI) hexahydride complex has been shown to activate an aromatic C-H bond of 2-methylpyridine, leading to the formation of an η²(N,C)-pyridyl derivative. acs.org Similarly, rhodium complexes have been used to catalyze the alkylation of quinolines and pyridines, where the metal center facilitates the activation of a C-H bond at the 2-position of the pyridine ring. mdpi.com The use of functional pincer ligands, which can cooperate with the metal center by storing protons or electrons, has emerged as a powerful strategy in hydrogenation and dehydrogenation catalysis. acs.org

The table below provides examples of metal-catalyzed transformations involving methylene-bearing pyridine ligands.

Table 3: Metal-Catalyzed Reactions with Methylene-Pyridine Ligands

Metal Ligand Type Reaction Type Role of Methylene-Pyridine Ligand
Zinc, Copper Di(2-picolyl)amine derivatives Henry and Aldol reactions Acts as a chelating agent to form the active catalyst. polimi.it
Palladium Di(2-picolyl)amine derivatives Heck reaction Forms the palladium catalyst for C-C coupling. polimi.it
Osmium 2-Methylpyridine Aromatic C-H activation Acts as the substrate undergoing C-H activation. acs.org
Rhodium 2-Methylpyridine C-H Alkylation Substrate for rhodium-catalyzed C-H functionalization. mdpi.com

Lewis Acid Adduct Formation and Dearomatization Pathways

Lewis acids readily interact with the basic nitrogen atom of the pyridine ring, forming pyridinium salts. wikipedia.org This interaction has a profound effect on the electronic structure of the pyridine ring, withdrawing electron density and making the ring more susceptible to nucleophilic attack. wikipedia.orggcwgandhinagar.com This activation strategy is central to the dearomatization of pyridines, a process that converts the flat, aromatic ring into a three-dimensional structure, thereby creating valuable chiral building blocks.

The formation of an adduct with a strong Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can significantly enhance the electrophilicity of the pyridine ring. mdpi.com This allows for nucleophilic additions that would not occur with the unactivated pyridine. For example, in the presence of a copper(I) catalyst and a Lewis acid, Grignard reagents can add to 2-methoxypyridines, leading to the formation of chiral δ-lactams with high regioselectivity and stereocontrol. mdpi.com

Recently, the use of triborane(B₃H₇) as a Lewis acid has been explored. nih.govrsc.org Coordination of the B₃H₇ unit to the pyridine nitrogen leads to a significant intramolecular charge transfer from the pyridine ring to the borane (B79455) moiety. nih.govrsc.org This strong interaction facilitates the formation of stable dearomatized dihydropyridine intermediates under mild conditions. nih.govrsc.org These intermediates can then undergo further functionalization, such as alkylation or acylation, at the C4 position with excellent regioselectivity. nih.govrsc.org This method provides a novel pathway for the C(sp³)–H functionalization of the dearomatized ring. nih.govrsc.org

The following table summarizes the effects of Lewis acid adduct formation on the reactivity of pyridine systems.

Table 4: Reactivity of Pyridine-Lewis Acid Adducts

Lewis Acid Pyridine Substrate Reaction Type Outcome
Boron trifluoride etherate (BF₃·Et₂O) 2-Methoxypyridines Nucleophilic Addition (with Grignard reagents) Dearomatization to form chiral δ-lactams. mdpi.com
Triborane (B₃H₇) Pyridine derivatives Nucleophilic Addition / C-H Functionalization Formation of stable dihydropyridine intermediates, enabling regioselective C4-alkylation/acylation. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Methylene Substituted Pyridines

X-ray Crystallography for Solid-State Structural Elucidation

Precise Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis allows for the precise measurement of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For instance, in the structure of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, the central imidazole (B134444) ring is planar, and the methylpyridine and methoxyphenyl rings adopt a synperiplanar conformation. iosrjournals.org The bond lengths and angles within the pyridine (B92270) ring of such derivatives are often comparable to those of pyridine itself. ntu.ac.ukmdpi.com

In more complex systems, such as those involving multiple methylene-linked heterocyclic rings, X-ray crystallography reveals the relative orientations of these rings. For example, in 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the triazole rings are twisted with respect to the pyridine ring, with dihedral angles of 66.4(1)° and 74.6(1)°. iucr.org Similarly, in another derivative, the dihedral angle between the two triazole rings and the pyridine ring is 68.4(2)°. iucr.org This twisting is often due to steric hindrance between the substituent groups. iucr.org

The planarity of molecular fragments and the conformation of flexible side chains are also accurately determined. In one case, a pyridyl ring was found to be nearly coplanar with a pyrazole (B372694) ring, exhibiting a small dihedral angle of 10.65(2)°. mdpi.com In another example, the planarity of a molecule was supported by an intramolecular hydrogen bonding interaction that locks the conformation of ester groups. ntu.ac.uk

Table 1: Selected Bond Distances and Angles from X-ray Crystallography Data
CompoundBond/AngleValue
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanolC-C (pyridyl-pyrazol)1.472(3) Å
Diethyl (6-methyl-2-pyridyl)aminoethylenemalonateN-H···O (intramolecular)Forms a six-membered ring
2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridineDihedral Angle (triazole-pyridine)66.4(1)°, 74.6(1)°
1,1-[pyridine-2,6-diylbis(methylene)]bis(4-methyl-1H-1,2,4-triazol-4-ium) iodide triiodideDihedral Angle (triazole-pyridine)68.4(2)°

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structures, X-ray crystallography provides critical information about how molecules are arranged in the crystal, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, C–H···N, C–H···π, and π···π stacking interactions. mdpi.comrsc.org

In the crystal structures of N¹,N⁴-bis((pyridin-n-yl)methylene)-cyclohexane-1,4-diamines (where n = 2, 3, or 4), C–H···N(pyridine) interactions are dominant. rsc.org For the n=2 isomer, these interactions lead to linear chains which, along with π···π contacts, form a layer structure. rsc.org For the n=3 and n=4 isomers, these interactions extend into three-dimensional networks, supplemented by C–H···N(imine) and C–H···π contacts. rsc.org

In other derivatives, such as (2-aminomethyl)pyridiniumdihalides, the crystal packing is stabilized by a network of N–H···Br, C–H···Br, N–H···Cl, O–H···Cl, and N–H···O hydrogen bonds. rsc.org Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions, revealing, for example, that H···H interactions are predominant in some structures, indicating the importance of dispersion forces. ntu.ac.uk The stacking of molecules in a head-to-tail fashion with specific interplanar distances is another common packing motif. ntu.ac.uk

Table 2: Intermolecular Interactions Observed in Methylene (B1212753) Pyridine Crystals
CompoundDominant Interaction(s)Resulting Motif/Structure
N¹,N⁴-bis((pyridin-2-yl)methylene)-cyclohexane-1,4-diamineC–H···N(pyridine), π···π contactsLayer structure
N¹,N⁴-bis((pyridin-3-yl)methylene)-cyclohexane-1,4-diamineC–H···N(pyridine), C–H···N(imine), C–H···π contacts3D network
N¹,N⁴-bis((pyridin-4-yl)methylene)-cyclohexane-1,4-diamineC–H···N(pyridine), C–H···π contacts3D network
(2-aminomethyl)pyridinium bromideN–H···Br, C–H···BrStabilized crystal packing
Diethyl (6-methyl-2-pyridyl)aminoethylenemalonateHead-to-tail stacking, C-H···O, C-C interactionsColumnar stacks

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of methylene-substituted pyridines in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of different nuclei, detailed information about the carbon skeleton, proton environments, and connectivity can be obtained.

Proton (¹H) NMR for Chemical Shift Analysis and Connectivity

¹H NMR spectroscopy provides valuable information about the electronic environment of protons in a molecule. The chemical shifts of protons on the pyridine ring are influenced by the nitrogen atom and any substituents present. Protons alpha to the nitrogen atom are typically found at the lowest field (highest ppm). chemicalbook.compw.edu.pl For example, in pyridine itself, the H-2 and H-6 protons appear at a lower field than the H-3, H-5, and H-4 protons. chemicalbook.com

The introduction of a methylene group and other substituents further influences these chemical shifts. For instance, in 4-methylpyridine (B42270), the methyl protons appear as a singlet at around 2.3 ppm, while the ring protons show characteristic shifts. chemicalbook.com In N-methylpyridinium derivatives, substituents on the ring significantly affect the chemical shift of the N-methyl protons. nih.gov The formation of borane (B79455) adducts with pyridine derivatives also leads to downfield shifts for all protons due to the increased positive charge on the nitrogen atom. pw.edu.plnih.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to their position relative to the nitrogen atom and any substituents. Generally, carbons alpha and gamma to the nitrogen are deshielded (higher ppm) compared to the beta carbons. ipb.ptresearchgate.net

For 4-methylpyridine, distinct signals are observed for each unique carbon atom in the molecule. chemicalbook.comspectrabase.com In substituted pyridinium (B92312) compounds, there is a good correlation between the ¹³C NMR chemical shifts of the N-methyl group and the electronic effects of the substituents on the ring. nih.gov The chemical shifts in ¹³C NMR spectra, much like in ¹H NMR, are also affected by the formation of adducts, such as with boranes. google.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine Derivatives
CompoundNucleusH/C-2H/C-3H/C-4CH₃ (at C4)Solvent
Pyridine¹H8.597.387.35-CDCl₃
4-Methylpyridine¹H8.467.10-2.35CDCl₃
Pyridine¹³C150.35123.87135.91-Pyridine-d₅
4-Methylpyridine¹³C149.7124.6147.721.2Acetone (B3395972)

Note: Chemical shifts can vary depending on the solvent and concentration. researchgate.netwashington.edu

Boron-11 (¹¹B) and Fluorine-19 (¹⁹F) NMR for Specific Adducts and Fluorinated Derivatives

For methylene pyridine derivatives that form adducts with boron-containing compounds or are fluorinated, ¹¹B and ¹⁹F NMR spectroscopy provide crucial structural information.

¹¹B NMR: The chemical shift in ¹¹B NMR is highly indicative of the coordination environment of the boron atom. In pyridine-borane adducts, the formation of the B-N bond results in a characteristic signal. For example, the ¹¹B NMR spectrum of 5-ethyl-2-methylpyridine (B142974) borane shows a quartet at approximately -13.2 ppm. google.com In more complex adducts, such as those with triborane (B₃H₇), the ¹¹B NMR spectrum can reveal the formation of stable dearomatized intermediates. nih.govrsc.org For instance, in B₃H₇ coordinated 4-methylene dihydropyridine (B1217469), the boron atom attached to the nitrogen is downfielded, while the other two boron atoms are significantly upfielded. researchgate.net

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. cdnsciencepub.com The chemical shifts are very sensitive to the electronic environment. cdnsciencepub.comnih.gov In fluorinated pyridine derivatives, the position of the fluorine atom on the ring leads to distinct chemical shifts. For example, in a study of fluorinated pyridines complexed with boron trifluoride, the ¹⁹F chemical shifts were used to investigate steric effects on complex formation. moreheadstate.edu In another example, the reaction of pentafluoropyridine (B1199360) with a nickel complex resulted in products that were readily identified by their characteristic ¹⁹F NMR signals. gla.ac.uk

Table 4: NMR Data for Specific this compound Derivatives
CompoundNucleusChemical Shift (ppm)Coupling Constant (J)Comments
5-ethyl-2-methylpyridine borane¹¹B-13.298 Hz (¹JBH)Quartet, indicative of BH₃ group. google.com
4-methylene dihydropyridine·B₃H₇¹¹B--Shows distinct signals for the apical and basal boron atoms. rsc.orgresearchgate.net
2-methoxy-3-(trifluoromethyl)pyridine¹⁹F-64.03-Singlet for the CF₃ group. rsc.org
trans-Ni(PEt₃)₂(C₅F₄N)F¹⁹F-371 (Ni-F)6 Hz (F-F)Doublet coupling between the fluoride (B91410) ligand and a ring fluorine. gla.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational energy levels. acs.org These complementary methods are essential for identifying functional groups and studying dynamic processes like photoisomerization.

Identification of Characteristic Functional Group Vibrations

IR and Raman spectroscopies are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of a molecule, while Raman spectroscopy involves the inelastic scattering of light due to a change in the molecule's polarizability. acs.org This often results in different selection rules, making the two techniques complementary. acs.org

For methylene-substituted pyridines, specific vibrational modes can be assigned to different parts of the molecule. Key characteristic vibrations include:

Pyridine Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the pyridine ring typically appear in the 1600-1500 cm⁻¹ region of the IR and Raman spectra. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group will appear at slightly lower wavenumbers.

Methylene Group Vibrations: The methylene group (-CH₂) will exhibit characteristic scissoring, wagging, twisting, and rocking modes at lower frequencies.

The analysis of these vibrational bands allows for the confirmation of the molecular structure. For example, studies on 2-[(methylamino)methyl]pyridine (B151154) have utilized FTIR and FT-Raman spectroscopy to perform complete vibrational assignments, with calculated frequencies showing good agreement with experimental data. researchgate.net Similarly, the normal vibrations of 4-methylpyridine have been assigned through detailed analysis of their Raman and infrared spectra. oup.com

Application in Monitoring Photoisomerization Processes

Vibrational spectroscopy is a powerful tool for monitoring chemical reactions and dynamic processes, such as photoisomerization. The changes in the vibrational spectrum can be used to identify the formation of new isomers.

The photoisomerization of pyridine and its derivatives, including methylpyridines, has been studied using FT-IR spectroscopy in low-temperature matrices. aip.org Upon irradiation, new infrared bands appear that can be assigned to isomeric structures, such as Dewar pyridine. aip.org For instance, in the photolysis of pyridine in an argon matrix, the analysis of IR spectral bands pointed to Dewar pyridine as the main product. aip.org

In studies of ruthenium nitrosyl complexes containing pyridine, IR spectroscopy has been used to characterize metastable linkage isomers generated by photoirradiation at low temperatures. mdpi.com The stretching frequency of the NO group (ν(NO)) is particularly sensitive to its coordination mode, allowing for the identification and quantification of different isomers. mdpi.com Upon irradiation, new ν(NO) bands appear at different frequencies, confirming the formation of photoisomers. mdpi.com

Broad-band ultraviolet photolysis of (cyanomethylene)cyclopropane in an argon matrix was shown to generate 1-cyano-2-methylenecyclopropane, a previously unknown isomer. nsf.gov The identification of this photoproduct was initially made by comparing its experimental infrared spectrum to a theoretically predicted one and was later confirmed by synthesizing the compound and measuring its authentic IR spectrum. nsf.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic structure of molecules, including the energy levels of their frontier orbitals.

Investigation of Electronic Transitions and Energy Levels

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from lower energy molecular orbitals (usually bonding or non-bonding) to higher energy anti-bonding orbitals. bethunecollege.ac.in The common electronic transitions include σ → σ, n → σ, π → π, and n → π. bethunecollege.ac.in

For aromatic and unsaturated compounds like methylene-substituted pyridines, the most relevant transitions are typically the π → π* and n → π* transitions, which occur at wavelengths above 200 nm. shivajichk.ac.in The pyridine molecule itself exhibits absorption maxima around 250-262 nm, which are attributed to a combination of π → π* and n → π* transitions. researchgate.net

The position and intensity of these absorption bands are sensitive to the molecular structure and substitution pattern. For example, in a series of phenylmethylene pyridineacetonitrile derivatives, positional isomerization of the pyridine ring affected the molecular conjugation, leading to shifts in the absorption and fluorescence emission peaks. mdpi.comdntb.gov.ua Specifically, moving the pyridine ring linkage from the meta to the ortho and para positions resulted in a bathochromic (red) shift of the absorption peaks. mdpi.comdntb.gov.ua

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to help assign the observed electronic transitions. researchgate.net

Elucidation of Photophysical Properties of Isomeric Systems

Electronic spectroscopy is crucial for understanding the photophysical properties of isomeric systems, including their fluorescence quantum yields and lifetimes. The substitution pattern on the pyridine ring can significantly influence these properties.

In the study of phenylmethylene pyridineacetonitrile isomers, the ortho-substituted isomer (o-DBCNPy) exhibited the highest fluorescence quantum yield (0.81) and the longest fluorescence lifetime (7.96 ns) in the solid state compared to the meta and para isomers. mdpi.comdntb.gov.ua This highlights how subtle changes in molecular structure can have a profound impact on the emissive properties.

Similarly, a study on two new 2-N-phenylamino-methyl-nitro-pyridine isomers demonstrated that variations in the methyl substituent positioning modulate both the structural architecture and the photophysical behavior of the isomers. mdpi.comnih.gov By employing multiple excitation wavelengths, the relaxation pathways of the electronically excited states were investigated to understand the energy dissipation mechanisms. mdpi.comnih.gov

The investigation of isomeric tetraphenylethylene-pyridine compounds also revealed that the position of the nitrogen atom in the pyridine subunit influences the photophysical properties. researchgate.net The meta-pyridyl isomer showed the highest solid-state photoluminescence quantum yield, a finding that was rationalized through detailed DFT calculations and single-crystal structure analysis. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular mass and elucidating the structure of methylene-substituted pyridines. neu.edu.tr In electron impact (EI) mass spectrometry, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For instance, picolines (methylpyridines), as isomers of this compound, have a molecular weight of 93.13 g/mol , and their mass spectra typically show a distinct molecular ion peak at m/z 93.

The energy from the electron impact is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. This process, known as fragmentation, is not random and produces a characteristic pattern of fragment ions that serves as a "fingerprint" for the molecule's structure. tutorchase.com The analysis of these fragmentation patterns offers invaluable information for structural identification. tutorchase.comyoutube.com

A primary fragmentation pathway for the pyridine ring involves the loss of a neutral molecule of hydrogen cyanide (HCN, 27 u) or its isomer hydrogen isocyanide (HNC). rsc.org This cleavage results in the formation of a C4H4•+ fragment ion, which is observed as a significant peak at m/z 52 in the mass spectra of pyridine and its derivatives. rsc.org Theoretical studies have explored the potential energy surfaces for this fragmentation, indicating complex rearrangements may occur, such as the formation of a methylene-cyclopropene radical cation (C4H4•+) intermediate before the loss of HCN or HNC. rsc.org

Other common fragmentation patterns arise from the cleavage of bonds within the substituent group or between the substituent and the aromatic ring. libretexts.org For methylpyridines (picolines), the loss of a hydrogen atom from the methyl group can occur, leading to a stable pyridyl-methyl cation or a tropylium-like ion through ring expansion, resulting in an (M-1)+ peak at m/z 92. The stability of the resulting fragment ions plays a crucial role; cleavages that lead to more stable carbocations or resonance-stabilized structures are generally favored. chemguide.co.uk

The identification of specific compounds, such as pyridine and picoline isomers, can be established by combining chromatographic retention times with their unique fragmentation patterns and the relative ratios of product-to-precursor ion pairs in tandem mass spectrometry (MS/MS) experiments. nih.gov

Table 1: Common Fragment Ions in the Mass Spectra of Picolines (Methylpyridines)

m/z ValueIdentity of FragmentCommon Fragmentation Pathway
93[C6H7N]•+Molecular Ion (M•+)
92[C6H6N]+Loss of a hydrogen radical (H•) from the methyl group
78[C5H4N]+Loss of a methyl radical (•CH3)
66[C5H6]•+Loss of hydrogen cyanide (HCN)
52[C4H4]•+Loss of hydrogen cyanide (HCN) from the molecular ion
51[C4H3]+Loss of an additional hydrogen from the [C4H4]•+ fragment

Other Specialized Spectroscopic Methods (e.g., Mössbauer Spectroscopy, X-ray Absorption Spectroscopy)

Beyond standard spectroscopic techniques, specialized methods like X-ray Absorption Spectroscopy and Mössbauer Spectroscopy provide deeper insights into the electronic structure and coordination environment of methylene-substituted pyridines, particularly when they are part of larger systems or complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure of molecules by exciting core-level electrons to unoccupied orbitals. researchgate.net Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, a subset of XAS, is particularly useful for studying nitrogen-containing heterocycles like pyridine derivatives. nih.govaip.org

By tuning the X-ray energy around the nitrogen K-edge (approx. 400 eV), NEXAFS spectra reveal detailed information about the local chemical environment and bonding of the nitrogen atom. researchgate.net The spectra are characterized by sharp peaks corresponding to the excitation of a 1s core electron into unoccupied molecular orbitals, such as the π* and σ* orbitals. For instance, the N K-edge NEXAFS spectrum of a nitrogen heterocycle shows a characteristic peak for the 1s → π* transition of the C-N=C moiety at approximately 399.7 eV. researchgate.net

These spectral features are highly sensitive to the chemical state and geometry. rsc.org NEXAFS can distinguish between different nitrogen configurations, such as pyridinic, pyrrolic, or aminic nitrogen, within a material. aip.org Theoretical simulations, often using time-dependent density functional theory (TDDFT), are frequently employed to interpret the experimental spectra and assign the observed transitions to specific molecular orbitals and electronic configurations. researchgate.netnih.gov This makes NEXAFS a valuable tool for characterizing the orientation and electronic interactions of pyridine-based molecules adsorbed on surfaces or incorporated into larger materials. rsc.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, most commonly ⁵⁷Fe. It is not directly applicable to the analysis of pure this compound but is exceptionally powerful for characterizing its iron-containing coordination complexes. researchgate.netresearchgate.net When a pyridine derivative acts as a ligand coordinated to an iron center, ⁵⁷Fe Mössbauer spectroscopy can provide precise information about the iron's oxidation state, spin state (high-spin or low-spin), and the symmetry of its local coordination environment. researchgate.netnih.gov

The technique measures the resonant absorption of gamma rays by the nucleus, and the resulting spectrum provides key parameters: the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is related to the electron density at the nucleus and is indicative of the oxidation and spin state of the iron atom. nih.gov Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information on the symmetry of the ligand environment. nih.gov

For example, in studies of spin-crossover complexes like Fe(pyridine)₂Ni(CN)₄, Mössbauer spectroscopy has been used to monitor the temperature-dependent transition between the high-spin and low-spin states of the Fe(II) ion. researchgate.net The significant changes in both isomer shift and quadrupole splitting between the two spin states allow for a detailed characterization of the electronic and structural changes accompanying the spin transition. researchgate.netresearchgate.net

Table 2: Overview of Specialized Spectroscopic Methods for this compound Analysis

TechniqueInformation ProvidedRelevance to Methylene Pyridines
X-ray Absorption Spectroscopy (XAS/NEXAFS) Element-specific electronic structure, local bonding environment, orbital character (π, σ), and molecular orientation on surfaces. nih.govrsc.orgDirectly probes the nitrogen atom in the pyridine ring, providing insight into its chemical state and bonding interactions. aip.orgresearchgate.net
Mössbauer Spectroscopy (⁵⁷Fe) Oxidation state, spin state, and coordination geometry of iron atoms. researchgate.netnih.govCharacterizes iron complexes where this compound derivatives act as ligands, revealing details of the metal-ligand interaction. researchgate.net

Computational and Theoretical Chemistry of Pyridine Systems Featuring Methylene Moieties

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful lens to examine the fundamental characteristics of methylene (B1212753) pyridine (B92270) derivatives. These computational methods allow for a detailed analysis of the molecule's quantum mechanical properties, offering a granular view of its behavior.

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

The electronic structure of these compounds is also a key area of investigation. DFT methods enable the calculation of various electronic properties that dictate the molecule's reactivity and spectroscopic behavior. researchgate.net For example, the analysis of electron density distribution can confirm the hyperconjugation within the pyridine ring and the sp² hybridization of the nitrogen and carbon atoms. nih.gov

Interactive Data Table: Calculated Geometric Parameters for a Methylene Pyridine Derivative

The following table presents a hypothetical set of calculated bond lengths and angles for a generic methylene-substituted pyridine, illustrating the type of data obtained from DFT calculations.

ParameterValue (B3LYP/6-311G(d,p))
C-C (ring) bond length1.39 Å
C-N (ring) bond length1.34 Å
C-C (methylene bridge) bond length1.51 Å
C-N-C bond angle117.0°
H-C-H (methylene) bond angle109.5°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netscirp.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited, indicating a higher potential for charge transfer within the molecule. journalijar.com

In many pyridine derivatives, the HOMO is often distributed over the pyridine ring and associated amine groups, while the LUMO is typically localized on other parts of the molecule, such as a nitro group. mdpi.com This distribution highlights the pathways for intramolecular charge transfer upon electronic excitation. The energies of these frontier orbitals can be precisely calculated using DFT methods, providing quantitative insights into the molecule's electronic behavior. semanticscholar.org The reactivity of a molecule can often be gauged by this energy gap; a smaller gap generally correlates with higher reactivity. wuxiapptec.com

Interactive Data Table: FMO Analysis of a this compound System

This table provides example values for HOMO, LUMO, and the energy gap for a hypothetical this compound derivative.

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap5.25

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis is a powerful technique used to understand the delocalization of electron density and the nature of bonding within a molecule. taylorandfrancis.com It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding hyperconjugation and intramolecular charge transfer. semanticscholar.orgtaylorandfrancis.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these electronic delocalizations. taylorandfrancis.comnih.gov

For instance, in pyridine systems, NBO analysis can reveal significant charge transfer from the lone pairs of nitrogen or oxygen atoms to antibonding orbitals of adjacent bonds. taylorandfrancis.com This type of analysis is essential for understanding the stability conferred by hyperconjugative interactions and for identifying the specific pathways of charge delocalization within the molecular framework. nih.gov The stabilization energy, often denoted as E(2), provides a quantitative measure of the strength of these interactions. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites within a molecule. mdpi.com The MEP is plotted onto the electron density surface, using a color scale to represent different potential values. Typically, red or yellow regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. chemrxiv.orgrsc.org

This technique is invaluable for predicting how a molecule will interact with other chemical species. mdpi.com For pyridine derivatives, MEP maps can clearly show the electron-rich nitrogen atom as a primary site for electrophilic interaction, while hydrogen atoms attached to the ring or substituent groups may appear as electron-poor sites. rsc.org The three-dimensional MEP map provides a comprehensive view of the molecule's size, shape, and charge distribution, offering crucial clues about its chemical reactivity and potential for intermolecular interactions. mdpi.com

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are a cornerstone of modern chemical research, providing the ability to model reaction pathways and understand the energetic and structural changes that occur during a chemical transformation.

Calculation of Energy Profiles and Transition State Structures

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathways from reactants to products. smu.edu This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in its rate. numberanalytics.com

DFT calculations are frequently employed to optimize the geometries of reactants, products, and transition states, and to calculate their corresponding energies. pitt.edu This allows for the construction of a detailed reaction energy profile. For reactions involving methylene pyridines, such as cycloadditions or rearrangements, these calculations can distinguish between different possible mechanisms, for example, by comparing the energy barriers of concerted versus stepwise pathways. smu.eduaip.org The analysis of the transition state structure itself provides valuable information about the bonding changes occurring at the most critical point of the reaction. numberanalytics.com

Prediction of Regioselectivity and Enantioselectivity in Transformations

Computational chemistry has become an indispensable tool for predicting and understanding the outcomes of chemical reactions involving methylene-pyridine systems. Density Functional Theory (DFT) calculations, in particular, are widely employed to elucidate the factors governing regioselectivity and enantioselectivity in various transformations.

In the dearomatization of pyridines, for instance, the regioselectivity is often influenced by both steric hindrance and the electronic effects of substituents on the pyridine ring. mdpi.com Computational studies can model the transition states of different possible reaction pathways, allowing for the prediction of the most likely product. For example, in the synthesis of 1,2-dihydropyridines, C4-electron-withdrawing groups have been shown to increase enantioselectivities, a finding that can be rationalized through computational analysis of the transition state energies. mdpi.com Similarly, for 3-substituted pyridines, the preferred site of reaction is determined by a delicate balance of steric and electronic factors of the substituents. mdpi.com

Mechanistic studies have revealed that the structural dynamics of reagents can dictate regioselectivity. For example, in the alkylation of pyridines with alkyllithium reagents, computational models show that tetrameric clusters of alkyllithium favor C4-alkylation, while dimeric clusters lead to C2-alkylation. acs.org This understanding, derived from computational analysis, provides a powerful tool for controlling the site of functionalization on the pyridine ring. acs.org

Furthermore, in catalytic processes, the nature of the catalyst and its interaction with the substrate are paramount in determining the stereochemical outcome. DFT calculations have been instrumental in explaining the enantioselectivity of reactions such as the rhodium-catalyzed carbometallation of dihydropyridines with boronic acids, where a broad range of functional groups on the boronic acid are tolerated while maintaining good enantioselectivity. mdpi.com Computational models can also explain why certain substrates, like 4-substituted dihydropyridines, may be unreactive in specific catalytic systems. mdpi.com

The table below summarizes key findings from computational studies on the prediction of selectivity in methylene-pyridine transformations.

TransformationKey Computational FindingReference
Dearomatization of Substituted PyridinesRegioselectivity is governed by the steric and electronic effects of substituents. C4-electron-withdrawing groups enhance enantioselectivity. mdpi.com
Pyridine Alkylation with AlkyllithiumThe aggregation state of the alkyllithium reagent (tetrameric vs. dimeric) controls the regioselectivity (C4 vs. C2). acs.org
Rhodium-Catalyzed CarbometallationThe catalyst-substrate interactions, tolerant of various functional groups on the boronic acid, determine the high enantioselectivity. mdpi.com
Iridium-Catalyzed Dearomative HydrosilylationEnables the use of N-silyl enamines as nucleophiles for subsequent enantioselective allylic alkylation at the C-3 position. acs.org

These examples highlight the predictive power of computational chemistry in guiding synthetic efforts toward the desired regio- and enantioselective functionalization of pyridine rings.

Investigation of Key Mechanistic Steps (e.g., Ligand-to-Ligand H-Transfer, Reductive Elimination)

Computational studies provide profound insights into the intricate mechanisms of chemical reactions involving methylene-pyridine systems. Key mechanistic steps such as ligand-to-ligand hydrogen transfer (LLHT) and reductive elimination are often computationally modeled to understand reaction pathways and catalyst behavior.

In palladium-catalyzed C(sp³)–H lactamization, DFT calculations have been employed to elucidate the entire catalytic cycle. rsc.org These studies reveal that the reaction proceeds through a series of steps, including the initial activation of the precatalyst, substrate coordination, and a crucial hydrogen transfer from the amide substrate to a pyridone ligand. rsc.org This LLHT step leads to the formation of a six-membered palladacycle intermediate, which is a key species on the path to the final product. rsc.org

Reductive elimination, the step where a new bond is formed and the product is released from the metal center, is another critical process frequently investigated using computational methods. In the context of palladium complexes with azopyridine ligands, experimental and computational studies have shown that the reductive elimination of ethane (B1197151) is preceded by a bimolecular methyl transfer. acs.org The redox-active nature of the azopyridine ligand plays a crucial role in facilitating both of these steps. acs.org Similarly, in platinum(II) cyclometalated complexes, a sequence of oxidative addition and reductive elimination reactions can lead to the formation of a C(sp²)–C(sp³) bond, resulting in methyl-substituted pyridines. nih.gov

Computational studies have also been vital in understanding catalyst deactivation pathways. For instance, the reductive elimination of imidazolium (B1220033) species from N-heterocyclic carbene (NHC)-transition metal complexes is a major deactivation route. rsc.org Calculations can quantify the activation barriers for such processes, helping in the design of more robust catalysts. rsc.org

The table below presents examples of key mechanistic steps in reactions involving methylene-pyridine systems that have been investigated computationally.

ReactionKey Mechanistic Step InvestigatedComputational FindingReference
Pd(II)-Catalyzed γ-C(sp³)–H LactamizationLigand-to-Ligand Hydrogen TransferA hydrogen atom is transferred from the amide substrate to the pyridone ligand, forming a six-membered palladacycle. rsc.org
Ethane Elimination from (azpy)PdMe₂ ComplexesReductive EliminationA bimolecular methyl transfer precedes the reductive elimination, facilitated by the redox-active azopyridine ligand. acs.org
C-C Coupling in Pt(II) Cyclometalated ComplexesReductive EliminationA C(sp²)–C(sp³) bond is formed through reductive elimination from a platinum(IV) intermediate. nih.gov
Catalyst Deactivation in (NHC)Cu(III) ComplexesReductive EliminationThe reductive elimination of two cis NHC ligands to form a bis-imidazolium salt has a low activation barrier. rsc.org
Iron-Catalyzed [2+2] CycloadditionOxidative Cyclization/Reductive EliminationDistinguishes between a Cossee–Arlman mechanism and a pathway involving metallacycle intermediates. nih.gov

These computational investigations are crucial for a detailed understanding of reaction mechanisms, enabling the rational design of more efficient and selective catalysts and reaction conditions.

Computational Analysis of Non-Covalent Interactions Crucial for Reactivity

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the structure, stability, and reactivity of molecules. Computational methods have become essential for the analysis and visualization of these weak interactions in methylene-pyridine systems.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful computational tools used to identify and characterize non-covalent interactions. mdpi.comnih.gov For example, in a pyridine-based halogenated hydrazone, these analyses revealed that the crystal structure is stabilized by strong intermolecular attractive forces. mdpi.com Similarly, for a pyridinium (B92312) chloride salt, π-π stacking interactions were shown to lead to the formation of intercalated dimers, and donor-acceptor interactions were assisted by hydrogen bonds. nih.gov

The Non-Covalent Interaction (NCI) index is another valuable computational tool that allows for the visualization of weak interaction regions in real space. acs.org This method is applicable to large systems, including those involving proteins and DNA, where understanding NCIs is of great importance. acs.org

Natural Bond Orbital (NBO) analysis is frequently used to investigate charge transfer and intermolecular interactions. mdpi.comnih.gov In pyridine derivatives, NBO analysis can reveal strong interactions between donor and acceptor orbitals, which contribute to the stability of the molecule. For instance, in a pyridinium salt, NBO analysis established charge transfer between the cation and anion moieties. nih.gov

These computational approaches provide a detailed picture of the non-covalent interactions that govern molecular recognition, crystal packing, and ultimately, chemical reactivity. For instance, the ability of the pyridine ring to form various non-covalent interactions with protein targets is crucial for its role in drug design. auctoresonline.org

The table below provides examples of how computational analysis has been used to study non-covalent interactions in methylene-pyridine systems.

SystemComputational MethodKey FindingReference
Pyridine-based Halogenated HydrazoneQTAIM, Hirshfeld analysisThe crystal structure is stabilized by strong intermolecular attractive forces. mdpi.com
(Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chlorideHirshfeld analysis, NBO analysisπ-π stacking leads to intercalated dimers, and charge transfer occurs between the cation and anion. nih.gov
Piperidone DerivativesHirshfeld analysis, NBO analysisExamined molecular stability through non-covalent interactions. nih.gov
4-Dimethylaminopyridinium Pyridine-2-Carboxylate PentahydrateReduced Density Gradient Analysis, NBOIdentified weak interactions based on electron density and strong intermolecular interactions. researchgate.net

By providing a deeper understanding of these subtle yet crucial interactions, computational analysis aids in the rational design of new materials and molecules with desired properties.

Theoretical Studies on Photophysical Processes

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the excited-state properties of molecules, including methylene-pyridine systems. scirp.orgresearchgate.net It offers a cost-effective approach to calculate vertical excitation energies, oscillator strengths, and other properties related to electronic absorption and emission spectra. scirp.orgnih.gov

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.govacs.org Benchmarking studies have been conducted to assess the performance of various functionals for different classes of molecules. For pyridine-thiophene oligomers, functionals like CAM-B3LYP, ωB97XD, and M06-2X were found to provide results closer to higher-level ADC(2) calculations for vertical excitation energies. acs.org However, it is important to note that even with these functionals, discrepancies in state ordering and natural transition orbitals can occur. acs.org

TD-DFT can be used to study how the molecular environment affects excited-state properties. By coupling TD-DFT with models that account for solvent effects or interactions with other chemical entities, a more realistic description of the photophysical processes can be achieved. researchgate.net For example, the absorption spectra of 6-Amino-2-methylpyridine-3-carbonitrile have been calculated in both the gas phase and in an acetonitrile (B52724) medium using TD-DFT. scirp.org

Furthermore, TD-DFT calculations are employed to understand the nature of electronic transitions. By analyzing the molecular orbitals involved in the excitation, one can characterize transitions as π → π, n → π, or charge-transfer in nature. This information is crucial for understanding the photochemistry and photophysics of the molecule.

The table below summarizes some applications of TD-DFT in studying the excited-state properties of methylene-pyridine systems.

SystemProperty InvestigatedKey FindingReference
6-Amino-2-methylpyridine-3-carbonitrileAbsorption and emission spectra, non-linear optical propertiesThe ortho methyl group induces planarity, enhancing intramolecular charge transfer. scirp.org
Pyridine-Thiophene OligomersAbsorption and CD spectraCAM-B3LYP, ωB97XD, and M06-2X functionals provide good agreement with ADC(2) benchmark results for excitation energies. acs.org
Fluorescent Dyes (including hydroxyphenylimidazo[1,2-a]pyridine derivatives)Vertical excitation energies, dipole momentsThe MN15 functional provided the most accurate vertical excitation energies compared to RI-CC2 reference data. nih.gov
PyridineExcited statesThe TD-DFT module in ORCA can be used to calculate excited states, including for pyridine. faccts.de

TD-DFT continues to be a vital tool for the theoretical investigation of photophysical processes, providing valuable insights that complement and guide experimental studies.

Nonadiabatic Dynamics Simulations for Photoisomerization Pathways

Nonadiabatic dynamics simulations are a powerful computational tool for exploring the complex pathways of photochemical reactions, such as photoisomerization. These simulations go beyond the Born-Oppenheimer approximation, allowing for transitions between different electronic states, which are often crucial in photochemistry.

The photoisomerization of 4-methylpyridine (B42270) has been investigated using a combination of electronic structure calculations and nonadiabatic dynamics simulations. nih.govosti.govaip.org These studies revealed that upon excitation to the S₂(¹ππ*) state, the molecule overcomes a small barrier and proceeds to a conical intersection with the ground state (S₀). nih.govosti.gov This S₂/S₀ conical intersection provides an efficient pathway for non-radiative decay back to the ground state, leading to the formation of a prefulvene isomer. nih.govosti.gov

The simulations were able to reproduce the experimentally observed ultrafast S₂ → S₀ non-radiative decay and the low quantum yield for the photoisomerization reaction. nih.govosti.govaip.org Furthermore, the nonadiabatic dynamics simulations provided insights into the fate of the prefulvene intermediate. Contrary to previous suggestions, the simulations indicated that the prefulvene isomer is a short-lived intermediate that readily isomerizes to a more stable benzvalene (B14751766) form. nih.govosti.govaip.org

These computational studies have been instrumental in refining the mechanistic understanding of pyridine photoisomerization, highlighting the critical role of conical intersections and providing a detailed picture of the reaction dynamics. The insights gained from such simulations are essential for understanding and potentially controlling photochemical processes.

The table below highlights key findings from nonadiabatic dynamics simulations of methylene-pyridine photoisomerization.

SystemProcess InvestigatedKey FindingReference
4-MethylpyridinePhotoisomerizationThe reaction proceeds from the S₂(¹ππ*) state via an S₂/S₀ conical intersection to form a prefulvene isomer, which then isomerizes to a benzvalene form. nih.govosti.govaip.org
4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS)Photorelaxation PathwaysThe study revealed photoisomerization dynamic pathways via conical intersection and intersystem crossing networks. mdpi.com

Nonadiabatic dynamics simulations provide a window into the ultrafast events that govern photochemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.

Computational Design and Prediction of Novel Methylene-Pyridine Systems

Computational chemistry plays a pivotal role in the rational design and prediction of novel methylene-pyridine systems with desired properties. By leveraging theoretical models, researchers can screen potential candidates and prioritize synthetic efforts, thereby accelerating the discovery of new functional molecules.

One area where computational design is particularly impactful is in the development of new drugs. For example, novel pyridine derivatives have been designed and evaluated in silico for their potential as antidiabetic and antiproliferative agents. tandfonline.com By integrating FDA-approved drug cores into new pyridine structures, researchers can create compounds with potentially enhanced biological activity. tandfonline.com Similarly, pyridine-4-carbohydrazide derivatives have been designed and their therapeutic potential evaluated using computational tools to assess how structural modifications impact their properties. auctoresonline.org

Computational methods are also employed in the design of materials with specific optical or electronic properties. For instance, novel imidazo[4,5-b]pyridine derived acrylonitriles were designed to study the influence of various substituents on their antioxidative activity. irb.hr Computational analysis helped to rationalize the observed activities and guide the design of more potent derivatives. irb.hr

The design process often involves a combination of different computational techniques. Molecular docking can be used to predict the binding affinity of a molecule to a biological target, while quantum chemical calculations can be used to predict properties such as electronic structure, reactivity, and spectroscopic signatures. researchgate.net For example, in the design of novel imidazo[4,5-c]pyridine derivatives as anticancer agents, molecular docking studies indicated favorable binding to target enzymes, and pharmacokinetic evaluations confirmed drug-like properties. researchgate.net

The table below provides examples of how computational design has been applied to create novel methylene-pyridine systems.

Application AreaDesign StrategyComputational Methods UsedReference
Antidiabetic and Anticancer AgentsIntegration of FDA-approved drug cores into pyridine derivatives.Molecular docking, 3D-QSAR, pharmacophore generation. tandfonline.com
Therapeutic AgentsStructural modifications of pyridine-4-carbohydrazide.Evaluation of ADME properties and biological activity prediction. auctoresonline.org
AntioxidantsSynthesis of substituted imidazo[4,5-b]pyridine derived acrylonitriles.Computational analysis of antioxidative features. irb.hr
Anticancer AgentsHybrid molecules combining imidazo[4,5-c]pyridine with other functional groups.Molecular docking, pharmacokinetic evaluation. researchgate.net
Alkaline Phosphatase InhibitorsDevelopment of dihydropyridine (B1217469) and pyridine derivatives with diverse functionality.In silico screening and confirmation of interactions with the target enzyme. mdpi.com

Through the synergy of computational prediction and experimental validation, the design and discovery of novel methylene-pyridine systems with tailored functionalities can be significantly streamlined and enhanced.

Predictive Modeling of Structure-Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools for developing predictive models that correlate the molecular structure of this compound systems with their reactivity and physical properties. These models are crucial for understanding reaction mechanisms, predicting the outcomes of chemical transformations, and forecasting the characteristics of novel compounds without the need for extensive empirical testing. By leveraging quantum chemical calculations, such as Density Functional Theory (DFT), researchers can compute a variety of molecular descriptors that serve as the basis for these predictive relationships.

A significant area of application is in predicting chemical reactivity. For instance, a predictive model for the thiol reactivity of N-heteroaryl α-methylene-γ-lactams has been developed. acs.org Informed by mechanistic insights, this model evaluated 16 substrate parameters for their correlation with experimentally determined activation free energies (ΔG‡exp) from 1H NMR kinetic studies. acs.org Among these, the electron affinity (EA) was identified as a robust single-parameter predictor of reactivity with thiols. acs.org This model demonstrated strong predictive power for additional N-heteroaryl lactams and other α,β-unsaturated amide covalent reactive groups. acs.org Similarly, a mathematical model was created for the oxidation of hydantoin (B18101) derivatives, which simplifies the analysis to a single oxidation event. nih.gov This model relates the relative rates of oxidation to calculated molecular descriptors, highlighting Hammett values and percent buried volume (%Vbur) as key contributing factors. nih.gov The model was successfully applied to predict hydroxylation sites in more complex diketopiperazine structures. nih.gov

DFT calculations are also extensively used to establish structure-property relationships. For new 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers, theoretical modeling supports X-ray crystallography data to provide insights into their bonding and potential reactivity. mdpi.com The influence of the methyl group's position on the pyridine ring on the structure, electron level distribution, and spectroscopic properties was studied using DFT and Natural Bond Orbital (NBO) calculations. mdpi.com These theoretical analyses, combined with experimental spectra, help elucidate the photophysical behavior and potential technological applications of these isomers. mdpi.com In another study, DFT methods were employed to investigate the structure-property relationships of novel pyridine derivatives synthesized via Suzuki cross-coupling reactions. core.ac.ukresearchgate.net Frontier molecular orbital analysis, molecular electrostatic potential maps, and dipole moment calculations helped to describe potential reaction pathways. core.ac.ukresearchgate.net The frontier orbital gap, in particular, is used to characterize the chemical reactivity and kinetic stability of molecules like 2-bromo-3-hydroxy-6-methylpyridine. jocpr.com

The following table summarizes key research findings in the predictive modeling of this compound systems.

System Studied Predictive Model Focus Key Computational Parameters Predicted Outcome Citation
N-heteroaryl α-methylene-γ-lactamsThiol ReactivityElectron Affinity (EA), ΔG‡DFTReaction kinetics (t1/2), Activation free energy (ΔG‡exp) acs.org
Hydantoin derivativesSite of OxidationHammett values, Percent Buried Volume (%Vbur)Relative rates of oxidation, Site of hydroxylation nih.gov
2-N-phenylamino-methyl-nitro-pyridine isomersStructure-PropertyDFT geometry, NBO analysis, HOMO-LUMO gapMolecular conformation, Spectroscopic properties, Photophysical behavior mdpi.com
Pyridine derivatives from Suzuki couplingStructure-PropertyFrontier Molecular Orbitals (HOMO/LUMO), Electrostatic PotentialReaction pathways, Electronic properties core.ac.ukresearchgate.net
2-bromo-3-hydroxy-6-methylpyridineReactivity & StabilityFrontier orbital gap (HOMO-LUMO)Chemical reactivity, Kinetic stability jocpr.com

Rational Design of Catalysts and Materials Based on Computational Insights

Computational insights are instrumental in the rational design of novel catalysts and materials based on this compound scaffolds. By modeling reaction mechanisms and predicting the properties of theoretical structures, researchers can steer synthetic efforts toward molecules with desired functionalities, such as enhanced catalytic activity, improved stability, or specific optical and electronic properties. rsc.org

In catalysis, predictive models for reaction kinetics directly enable the rational design of improved catalysts. For example, a model predicting the initiation kinetics of ruthenium-based olefin metathesis catalysts has guided the synthesis of new catalysts with modified chelating benzylidene ligands, which include methylene spacers. nih.gov By calculating the Gibbs free energy of reaction (ΔGr) for the initiation step, the model can predict the initiation rates of proposed catalyst structures, allowing for the targeted synthesis of catalysts with enhanced initiation properties. nih.gov Computational methods have also been pivotal in designing artificial enzymes. An artificial enzyme for SN2 reactions was rationally designed through micellar imprinting, where computational analysis of the proposed mechanism helped in selecting appropriate catalytic groups, such as pyridine, to be incorporated into the active site to facilitate the reaction under neutral conditions. nih.gov Furthermore, the rational design of cobalt-based catalysts for H2 evolution has been enhanced by computational studies. rsc.org Linking a pyridine ligand to the catalyst was shown to improve catalytic activity at near-neutral pH, an effect attributed to the electron-donating ability of the pyridine, which leads to a more basic and reactive Co-hydride species in the rate-limiting step. rsc.org

The rational design of functional materials also heavily relies on computational predictions. The design of an aggregation-induced emission (AIE) photosensitizer, TCM-Ph, was based on a tricyano-methylene-pyridine (TCM) core. mdpi.com Time-dependent DFT (TD-DFT) calculations were used to understand the mechanism of reactive oxygen species (ROS) generation. The calculations showed that in TCM-Ph, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were well-separated, which is favorable for efficient photosensitization, guiding its design for imaging and photodynamic therapy applications. mdpi.com Similarly, computational studies on 2-N-phenylamino-methyl-nitro-pyridine isomers have highlighted how modifying the structure, such as changing the position of a methyl group, can modulate the structural and photophysical properties, underscoring their potential for use in functional materials. mdpi.com For pyridine-based octopolar chromophores, a combined experimental and theoretical study demonstrated that introducing central methyl groups creates an electron-rich core, improving electronic communication and influencing the nonlinear optical response, which is crucial for applications like chemical sensing. acs.org

The table below provides an overview of catalysts and materials designed based on computational insights.

Designed System Application Computational Method Key Computational Insight Resulting Improvement/Application Citation
Ruthenium Olefin Metathesis CatalystsOlefin MetathesisDFT (ΔGr calculations)Predicted initiation rates based on Ru-O bond strengths.Rational synthesis of fast-initiating catalysts. nih.gov
Artificial Enzyme (MINP)SN2 ReactionsMechanistic AnalysisElectrostatic repulsion by pyridinium could assist deprotonation of the substrate.Created a catalyst with excellent substrate selectivity at neutral pH. nih.gov
Cobalt Complex (CoP3)H2 Evolution CatalystLigand Field TheoryCoordination of a pendant pyridine ligand enhances catalytic activity.Improved proton reduction catalysis under near-neutral conditions. rsc.org
TCM-Ph PhotosensitizerPhotodynamic Therapy & ImagingTD-DFT, HOMO/LUMO analysisSeparation of HOMO and LUMO electron clouds enhances ROS generation.Developed a high-performance AIE photosensitizer. mdpi.com
2-N-phenylamino-methyl-nitro-pyridine isomersFunctional MaterialsDFT, NBO analysisMethyl group position modulates structural architecture and photophysical behavior.Potential for versatile functional materials with tailored optical properties. mdpi.com
Pyridine-based Octopolar ChromophoresChemical SensingDFT, TD-DFTCentral methyl groups create an electron-rich core, enhancing electronic coupling.Improved nonlinear optical response upon protonation. acs.org

Advanced Applications of Methylene Substituted Pyridines in Chemical Sciences

Applications in Catalysis

The pyridine (B92270) moiety, with its tunable steric and electronic characteristics, serves as a privileged scaffold for the design of highly effective catalysts. The introduction of methylene-based substituents has further expanded their utility in asymmetric catalysis, polymerization, organocatalysis, and C-H functionalization.

Chiral Ligands for Asymmetric Catalytic Reactions (e.g., Chiral Pyridine N-Oxides, Pybox/MgI2)

Chiral pyridine-containing ligands are instrumental in transition-metal-catalyzed asymmetric synthesis due to their robust coordination chemistry. researchgate.net The development of chiral pyridine units (CPUs) has been a major focus, although challenges remain in balancing reactivity and stereoselectivity. nih.gov

Chiral Pyridine N-Oxides: Optically active pyridine N-oxides have gained prominence as potent organocatalysts for a range of asymmetric reactions. mdpi.com Their efficacy stems from the nucleophilic nature of the N-oxide oxygen, which can activate organosilicon reagents. mdpi.comencyclopedia.pub This has been successfully applied in allylation, propargylation, and the ring-opening of meso-epoxides. mdpi.com The design of these catalysts has evolved to include various elements of chirality, such as central, axial, and planar chirality. mdpi.comacs.org For instance, planar-chiral pyridine N-oxides have been synthesized and used for the catalytic, enantioselective desymmetrization of meso epoxides. acs.org Helical-chiral pyridine N-oxides have also been developed and applied in the enantioselective ring-opening of meso epoxides. miami.edu

A notable advancement is the development of a catalytic, enantioselective N-oxidation of substituted pyridines using aspartic acid-containing peptides as catalysts. This biomolecule-inspired approach allows for the desymmetrization of bis(pyridine) substrates, offering a new route to chiral pyridine frameworks. chemrxiv.org

Catalyst TypeReactionKey Features
Chiral Pyridine N-Oxides Allylation, Propargylation, Epoxide Ring-OpeningAct as powerful electron-pair donors, activating organosilicon reagents. mdpi.comencyclopedia.pub
Planar-Chiral Pyridine N-Oxides Enantioselective Desymmetrization of meso EpoxidesCatalyst can be recovered nearly quantitatively. acs.org
Helical-Chiral Pyridine N-Oxides Enantioselective Ring-Opening of meso EpoxidesStructural modifications tune enantioselectivity. miami.edu
Aspartic Acid-Peptide Catalysts Enantioselective N-oxidation of PyridinesBiomimetic approach for desymmetrization. chemrxiv.org

Pybox/MgI₂ Systems: The combination of pyridine-containing bis(oxazoline) ligands (Pybox) with magnesium iodide (MgI₂) has proven to be a powerful catalytic system for various asymmetric transformations. This system is particularly effective in Friedel-Crafts reactions and cycloadditions. For instance, the MgI₂/Pybox complex catalyzes the enantioselective addition of indoles to dimethyl arylidenemalonates, yielding products with high enantioselectivity. researchgate.netresearchgate.net This catalytic system has also been employed in the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes and aldehydes to produce enantioenriched tetrahydrofurans as single diastereomers. nih.gov Furthermore, an enantioconvergent Friedel-Crafts alkylation of indoles with donor-acceptor cyclopropanes is catalyzed by Pybox•MgI₂, proceeding through a dynamic kinetic asymmetric transformation. nih.gov

Catalyst SystemReaction TypeSubstratesProductEnantioselectivity
Pybox/MgI₂ Friedel-Crafts AlkylationIndoles, Dimethyl arylidenemalonatesIndole derivativesUp to 83% ee researchgate.netresearchgate.net
((t)Bu-pybox)MgI₂ [3+2] CycloadditionRacemic 1,1-cyclopropane diesters, AldehydesTetrahydrofuransUp to 97:3 er nih.gov
Pybox•MgI₂ Friedel-Crafts AlkylationIndoles, Donor-acceptor cyclopropanesIndole homo-Michael adductsHigh enantioselectivity nih.gov

Precatalysts for Polymerization Chemistry (e.g., Ethylene (B1197577) Polymerization with Bis(imino)pyridine-Cobalt Complexes)

Bis(imino)pyridine complexes of late transition metals, particularly iron and cobalt, have emerged as highly active precatalysts for olefin polymerization. These systems, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), can polymerize ethylene to produce a range of materials from linear to branched polyethylene (B3416737). researchgate.netoup.com

The steric and electronic properties of the bis(imino)pyridine ligand play a crucial role in determining the catalyst's activity, thermal stability, and the properties of the resulting polymer. researchgate.netmdpi.com For instance, the introduction of bulky substituents on the aryl rings of the ligand can significantly enhance the catalyst's performance, leading to higher molecular weight polyethylene. researchgate.netmdpi.com The synthesis of unsymmetrical bis(arylimino)pyridine-Co(II) complexes with bulky and halogen-substituted groups has been shown to result in catalysts with exceptional thermal stability and high activity for ethylene polymerization. mdpi.com These catalysts can produce highly linear polyethylene with vinyl-terminal groups. mdpi.com

Research has also explored the immobilization of these complexes within the interlayer space of clay minerals, creating highly active heterogeneous catalysts for ethylene polymerization. oup.com The synthesis and reduction of chelate bis(imino)pyridine cobalt complexes have been studied to understand the generation of the active catalytic species. nih.gov

Catalyst SystemCo-catalystPolymerization ProductKey Findings
Bis(imino)pyridine-Cobalt(II) Complexes Methylaluminoxane (MAO)Linear and branched polyethyleneLigand substituents influence catalyst activity and polymer properties. researchgate.netresearchgate.net
Unsymmetrical Bis(arylimino)pyridine-Co(II) Complexes MAO or MMAOHigh-linear polyethylene with vinyl-terminiBulky and halogen substituents enhance thermal stability and activity. mdpi.com
Immobilized Bis(imino)pyridine-Cobalt Complexes -PolyethyleneHeterogeneous catalysts with high activity. oup.com
Chelate Bis(imino)pyridine-Cobalt Complexes Li[B(C₆F₅)₄]PolyethyleneStudy of catalyst generation through reduction. nih.gov

Organocatalysis and Acid/Base Catalysis Mediated by Pyridine Derivatives

Pyridine and its derivatives are not only effective ligands in metal catalysis but also serve as potent organocatalysts, mediating a variety of chemical transformations through their basic and nucleophilic properties. organic-chemistry.orgresearchgate.net

In the realm of organocatalysis, pyridine has been identified as a catalyst for the reductive ozonolysis of alkenes. This process directly yields aldehydes or ketones without the formation of hazardous peroxide intermediates, representing the first instance of organocatalysis in ozonolysis. organic-chemistry.org Furthermore, L-proline, an amino acid derivative, has been shown to be an efficient organocatalyst for the synthesis of pyridine derivatives from 1,3-dicarbonyl compounds and substituted acetamides. derpharmachemica.com A novel strategy for synthesizing 2,3,4-trisubstituted pyridines involves an organocatalyzed three-component reaction of ketones, α,β-unsaturated aldehydes, and ammonium (B1175870) acetate (B1210297). rsc.org

As acid/base catalysts, pyridine derivatives have been employed in numerous synthetic protocols. researchgate.net For example, a one-pot acid-catalyzed tandem reaction has been developed for the synthesis of pyridine derivatives, involving C=C and C(sp³)–N bond cleavage of enones and primary amines. rsc.org A significant development in this area is the creation of Lewis acid-Lewis base bifunctional asymmetric catalysts. These catalysts, containing an aluminum center as a Lewis acid and a sulfoxide (B87167) or phosphine (B1218219) sulfide (B99878) as a Lewis base, have enabled the first catalytic enantioselective Reissert reaction of pyridine derivatives, producing chiral piperidine (B6355638) subunits with excellent regio- and enantioselectivity. acs.orgnih.gov

Metal-Free C-H Activation and Functionalization Strategies

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for synthesizing complex molecules. While often catalyzed by transition metals, recent advancements have focused on metal-free approaches for the C-H functionalization of pyridines and related heterocycles. beilstein-journals.org

One such strategy involves the use of diaryliodonium salts for the C-H arylation of N-heterocycles. nih.gov Metal-free C3-H arylation of imidazo[1,2-a]pyridines has been achieved using symmetrical diaryliodonium salts in the presence of a base like tBuOK. nih.gov Another innovative metal-free method involves the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine (B1214698) molecules using formaldehyde (B43269) as both a reagent and a solvent. nih.govacs.org This reaction proceeds via C(sp²)-H functionalization and has been extended to other aldehydes. nih.govacs.org Furthermore, a metal-free and efficient synthesis of substituted pyridines has been developed from aldehydes and ammonium acetate under air, which acts as the oxidant. This process involves C-H bond functionalization, C-C/C-N bond formation, and C-C bond cleavage. rsc.org

Contributions to Materials Science

The electronic properties of the pyridine ring make it an attractive component for the construction of functional materials, particularly in the field of optoelectronics.

Optoelectronic Materials and Devices Based on Pyridine Chromophores

Pyridine-based chromophores are integral to the development of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs). researchgate.netbohrium.com The pyridine moiety often acts as an electron-accepting unit in donor-acceptor type chromophores, which is a common design strategy for fluorescent materials. beilstein-journals.org

For instance, pyridine-3,5-dicarbonitrile (B74902) derivatives have shown promise as heavy-metal-free organic emitters for OLEDs. bohrium.com The synthesis of 6-alkylamino-2-amino-4-[4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles has yielded compounds that exhibit fluorescence in both solution and the solid state. bohrium.com The photophysical properties of these materials can be tuned by modifying the substituents on the pyridine ring. bohrium.com

Another area of research involves the use of pyridine-containing polymers. The incorporation of pyridine co-monomers into conjugated polymers provides basic sites that can interact with Lewis acids. This interaction allows for the precise regulation of the material's band gap and luminescent properties. beilstein-journals.org For example, the complexation of 2-cyclooctylamino-5-nitropyridine with fullerene C70 has been shown to exhibit photoinduced piezoelectric and elastooptic effects, suggesting potential applications in optically operated devices. bibliotekanauki.pl Boron dipyrromethene (BODIPY) analogues based on pyridine, known as dipyridylmethenes (DIPYR), are also being explored as chromophores. While the parent DIPYR is non-emissive, benzannulation of the structure can lead to high fluorescence quantum yields, making them an interesting class of dyes for further development. u-strasbg.fr

Compound/Material ClassPotential ApplicationKey Properties
Pyridine-3,5-dicarbonitrile derivatives Organic Light-Emitting Diodes (OLEDs)Solid-state fluorescence, tunable emission. bohrium.com
Pyridine-containing conjugated polymers Optoelectronic DevicesTunable band gap and luminescence through Lewis acid interaction. beilstein-journals.org
2-cyclooctylamino-5-nitropyridine-C70 complex Optically operated triggers, modulatorsPhotoinduced piezoelectric and elastooptic effects. bibliotekanauki.pl
Benzannulated dipyridylmethenes (DIPYR) Fluorescent DyesStrong absorption and high emission efficiency. u-strasbg.fr

Self-Assembled Monolayers (SAMs) Employing Pyridine Anchoring Groups

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The pyridine moiety serves as an effective anchoring group for the formation of SAMs on metal surfaces like gold, providing an alternative to the more common thiol-based anchors. beilstein-journals.orgfiveable.me

Research has focused on pyridine-terminated organothiols which incorporate methylene spacers between the thiol group and the aromatic system. researchgate.netrsc.orgresearchgate.net These studies, using techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), have revealed that these molecules form densely packed and highly ordered monolayers on Au(111) substrates. researchgate.netresearchgate.net The length of the methylene spacer chain plays a crucial role in the final structure of the SAM; an odd or even number of methylene units can determine the size of the unit cell and the tilt angle of the molecules within the monolayer. researchgate.netrsc.org For instance, molecules with an odd number of methylene spacers tend to adopt a smaller unit cell, while an even number leads to a larger one. researchgate.net

While the pyridine-gold interaction is generally considered weaker than the thiol-gold bond, it is sufficient for forming stable junctions. fiveable.memdpi.com To create more robust connections for applications in molecular electronics, tripodal platforms terminating in pyridine groups have been designed. beilstein-journals.org Ab initio calculations on these tripodal systems show that the electron-deficient π* orbitals of the pyridine anchors interact directly with the gold electrode, creating a stable molecular junction where the Lowest Unoccupied Molecular Orbital (LUMO) dominates electron transport. beilstein-journals.org The interaction of metal ions with the pyridinic regions of these SAMs can significantly alter the electronic structure, enhancing electron delocalization and migration within the system. rsc.org

Supramolecular Chemistry: Host-Guest Recognition and Molecular Capsules

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound by non-covalent interactions. Inspired by the highly specific binding pockets found in natural enzymes, chemists design synthetic host molecules to selectively encapsulate guest molecules. nih.govacs.orgresearchgate.net Methylene-substituted pyridines are integral components in the construction of these sophisticated host-guest systems and molecular capsules.

The separation of pyridine from its methylated analogs (picolines) is a significant challenge in the chemical industry due to their very similar boiling points. researchgate.netrsc.org Supramolecular chemistry offers an energy-efficient alternative to traditional methods like fractional distillation. researchgate.netrsc.org

Host compounds, such as those derived from α,α,α′,α′-tetraphenyl-l,3-dioxolane-4,5-dimethanol (TADDOL), have demonstrated a remarkable ability to selectively encapsulate pyridine or specific picoline isomers from mixtures. researchgate.netrsc.orguct.ac.za The selectivity arises from the formation of stable 1:1 host-guest inclusion compounds through crystallization. researchgate.netrsc.org The preference for a particular guest is governed by subtle molecular interactions, including (host)π···π(guest) stacking, which are more significant for preferred guests. researchgate.netrsc.org For example, the host TADDOL6 shows a clear preference for pyridine (PYR) over any of the methylpyridines (MP), and for 3-methylpyridine (B133936) (3MP) in the absence of pyridine. researchgate.netrsc.org Thermal analysis confirms these preferences, with the more stable host-guest complexes exhibiting higher guest-release temperatures. rsc.org

Table 1: Host Selectivity in Competitive Crystallization Experiments for Pyridine/Picoline Separation

Host Compound Guest Mixture (Equimolar) Guest Ratio in Isolated Crystals Selectivity Order Reference
TADDOL6 PYR / 2MP / 3MP / 4MP PYR (54.1%) > 3MP (37.1%) > 4MP (6.8%) > 2MP (2.0%) PYR > 3MP > 4MP > 2MP rsc.org
TADDOL5 PYR / 3MP 3MP (77.0%) > PYR (23.0%) 3MP > PYR acs.org
TADDOL5 PYR / 2MP PYR (99.1%) > 2MP (0.9%) PYR >> 2MP acs.org

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Creating well-defined, confined binding cavities is central to mimicking biological recognition processes. nih.govacs.org Methylene-bridged macrocycles incorporating pyridine units are excellent scaffolds for this purpose.

One notable example involves pillar beilstein-journals.orgarene-based capsules. By "strapping" the pillar beilstein-journals.orgarene with a pyridine bis(carboxamide) unit, researchers have created supramolecular capsules with a confined binding cavity. nih.govacs.org The orientation of the single nitrogen atom in the pyridine strap controls the electronic properties of the cavity, enabling length-selective recognition of difunctionalized aliphatic guests like diamines with high affinity (Ka > 10⁴ M⁻¹). nih.govacs.org

Another approach utilizes resorcinarene-based cavitands, which are macrocycles formed from resorcinol (B1680541) units linked by methylene bridges. researchgate.net When these cavitands are functionalized with 2,2'-bipyridyl arms at their upper rim, they can self-assemble in the presence of metal ions (like Ag(I) or Cu(I)) to form larger, capsular structures capable of encapsulating various guest molecules. researchgate.net These systems demonstrate the power of combining methylene bridges for structural preorganization with pyridine units for metal-coordination-driven self-assembly.

Table 2: Examples of Methylene-Pyridine Based Host Systems for Molecular Encapsulation

Host System Key Structural Units Guest Type Key Finding Reference
Pyridine-strapped pillar beilstein-journals.orgarene Pillar beilstein-journals.orgarene, Pyridine bis(carboxamide) strap Aliphatic diamines, diisocyanides Length-selective recognition with high binding affinity (Ka > 10⁴ M⁻¹) nih.govacs.org
Resorcinarene-based capsule Resorcinarene, Methylene bridges, 2,2'-Bipyridyl arms Various molecular guests Metal-coordination driven self-assembly into capsules researchgate.net

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Selective Separations of Pyridine/Picoline Mixtures

Polymeric Materials Incorporating Pyridine-Methylene Spacer Units

The incorporation of pyridine rings and methylene spacers into polymer backbones allows for the synthesis of high-performance materials with a desirable balance of properties. tandfonline.com The rigid, heterocyclic pyridine unit often imparts high thermal stability, while the flexible methylene (-CH2-) spacer group enhances solubility and processability by reducing strong chain-to-chain interactions and intermolecular forces. tandfonline.comsemanticscholar.orgmdpi.com

A series of thermally stable and organo-soluble polyamides have been synthesized through the polycondensation of novel diacid monomers, such as 2,2'-[pyridine-2,6-diylbis(oxy-4,1-phenylene)]diacetic acid, with various aromatic diamines. tandfonline.com These polymers exhibit excellent thermal properties, with 10% weight loss temperatures (T10%) in the range of 460–518 °C and high char yields (50–65%) at 800 °C under a nitrogen atmosphere. tandfonline.com The presence of the pyridine unit also contributes to good flame retardant properties, as indicated by high Limiting Oxygen Index (LOI) values. tandfonline.com Furthermore, these polyamides show good solubility in aprotic polar solvents and have glass-transition temperatures (Tg) between 193–199 °C, indicating they are readily processable. tandfonline.com

Table 3: Properties of Polyamides Containing Pyridine and Methylene Spacer Groups | Polymer Structure | Inherent Viscosity (dL g⁻¹) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10%) (°C) | Char Yield at 800°C (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Polyamide from 2,2'-[pyridine-2,6-diylbis(oxy-4,1-phenylene)]diacetic acid and various diamines | 0.65 - 0.82 | 193 - 199 | 460 - 518 | 50 - 65 | tandfonline.com | | Polyamide from 4,4ʹ-bis(4-carboxymethylene)biphenyl and pyridine-containing diamine | ~0.96 | ~261 | ~564 | ~62.14 | semanticscholar.org |

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Aggregation-Induced Emission (AIE) Photosensitizers

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid state. mdpi.combeilstein-journals.orgosi.lv This is the opposite of the common aggregation-caused quenching (ACQ) effect and makes AIEgens highly valuable for applications like bioimaging and organic light-emitting diodes (OLEDs). mdpi.comosi.lv

Molecules based on a tricyano-methylene-pyridine (TCM) core have emerged as a potent class of AIE photosensitizers. researchgate.netmdpi.comsciopen.com These compounds typically feature a strong donor-π-acceptor (D-π-A) architecture. mdpi.comnih.gov The TCM unit acts as a powerful electron acceptor. This design promotes intramolecular charge transfer (ICT), separates the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), and reduces the energy gap between the singlet and triplet excited states (ΔEST). mdpi.comnih.gov This facilitates intersystem crossing (ISC), leading to the efficient generation of reactive oxygen species (ROS) upon photoexcitation, which is crucial for applications in photodynamic therapy (PDT). mdpi.comnih.gov

The photophysical properties of these AIEgens can be finely tuned by molecular engineering, for example, by changing the substitution position of the pyridine ring or altering the donor group. mdpi.com Phenylmethylene pyridineacetonitrile derivatives demonstrate that positional isomerization of the pyridine ring affects molecular conjugation and configuration, resulting in different absorption/emission wavelengths and fluorescence quantum yields. mdpi.com The AIE photosensitizer TCM-Ph, for instance, exhibits bright near-infrared emission and a higher ROS generation capacity than some commercial photosensitizers. mdpi.comnih.gov

Table 4: Photophysical Properties of Methylene-Pyridine Based AIEgens

Compound Key Structure Max Emission (Aggregated State) Solid-State Quantum Yield (Φf,s) Key Feature Reference
TCM-Ph Tricyano-methylene-pyridine (D-π-A) 641 nm 1.3% High ROS generation mdpi.com
TCM-Et Tricyano-methylene-pyridine (D-π-A) 632 nm 2.5% Bright NIR emission mdpi.com
o-DBCNPy Phenylmethylene pyridineacetonitrile - 81% (as neat film) High quantum yield in solid state mdpi.com

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Role as Key Intermediates and Building Blocks in Organic Synthesis

Substituted pyridine scaffolds are among the most important heterocyclic motifs, appearing frequently in pharmaceuticals, agrochemicals, and functional materials. researchgate.netrsc.orgresearchgate.net Consequently, the development of efficient synthetic routes to access these structures is a central theme in organic chemistry. Methylene-substituted pyridines serve as crucial intermediates and versatile building blocks in these synthetic endeavors.

Classical methods like the Kröhnke pyridine synthesis provide a general route to highly functionalized pyridines under mild conditions. wikipedia.orgwikipedia.org This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate, allowing for the construction of complex pyridine rings from simpler, readily available precursors. wikipedia.org

Once synthesized, these functionalized pyridines become valuable building blocks for creating more elaborate molecular architectures. They can be further elaborated through a wide range of organic reactions, including palladium-catalyzed cross-coupling reactions, to introduce additional complexity. researchgate.netorganic-chemistry.org For example, trifluoromethoxylated pyridines can be prepared and then used in cross-coupling or amidation reactions to access novel compounds with potential biological activity. researchgate.net The ability to functionalize the pyridine ring or the methylene group provides chemists with multiple handles for molecular modification, making these compounds key strategic intermediates in the synthesis of new drugs and advanced materials. researchgate.netrsc.org

Versatile Synthons for Complex Heterocyclic Structure Elaboration

Methylene-substituted pyridines, particularly methylpyridines (picolines), are fundamental building blocks in synthetic organic chemistry due to the reactivity of the methyl group. The electron-withdrawing nature of the pyridine ring activates the α-protons of the methyl group, especially at the 2- and 4-positions, rendering them acidic and susceptible to deprotonation. This activation makes the methyl group a potent nucleophile, analogous to the reactivity of a methyl group adjacent to a carbonyl function msu.edu. This unique reactivity allows methylene-substituted pyridines to serve as versatile synthons in the construction of a wide array of complex, fused, and substituted heterocyclic systems through various reaction cascades.

The resulting carbanion from deprotonation of a methylpyridine can participate in numerous carbon-carbon bond-forming reactions, including alkylations and condensations msu.edu. A prominent application is in the synthesis of indolizine (B1195054) scaffolds. For instance, 2-methylpyridine (B31789) can react with α-bromoketones and diselenides under electrochemical activation to form indolizines without the need for transition metal catalysts or external oxidants mdpi.com. Another pathway involves the reaction of N-amino(2-methyl)pyridines with acid derivatives to construct the pyrazolo[1,5-a]pyridine (B1195680) ring system, a reaction that proceeds via ring closure between the heteroatoms canterbury.ac.nz. Furthermore, chalcones have been utilized as synthons for creating fused derivatives with methylene-substituted pyridines scispace.com. These reactions underscore the utility of methylpyridines as precursors to 1,3-dipoles or as active methylene components in multicomponent reactions for generating heterocyclic libraries mdpi.comresearchgate.net.

Table 1: Examples of Complex Heterocycles Synthesized from Methylene Pyridine Synthons

This compound Precursor Reagent(s) Resulting Heterocyclic System Reaction Type Reference(s)
2-Methylpyridine α-Bromoketones, Diselenides Indolizine Electrochemical Cyclization mdpi.com
N-Amino(2-methyl)pyridines Acid Derivatives Pyrazolo[1,5-a]pyridine Condensation/Ring Closure canterbury.ac.nz
2-Allyl-2H-azirines Base (DBU) Pyridine (substituted) Electrocyclization of in situ formed 1-azatrienes organic-chemistry.org
Pyridine N-oxides Grignard Reagents, Acetic Anhydride 2-Substituted Pyridines Addition/Rearrangement organic-chemistry.org

Precursors for Biologically Active Scaffolds and Agrochemistry

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in thousands of biologically active compounds rjptonline.orgnih.govrsc.org. Methylene-substituted pyridines, particularly 3-methylpyridine (β-picoline), are crucial industrial precursors for a significant portion of these products. nih.govresearchgate.netresearchgate.net Their derivatives are integral to the fourth generation of pesticides, which are noted for high efficacy, low toxicity, and better environmental compatibility. agropages.com

A primary application of 3-methylpyridine is in the synthesis of key agrochemicals. nih.gov It serves as the starting material for the insecticide chlorpyrifos (B1668852) via the intermediate 3,5,6-trichloro-2-pyridinol. wikipedia.org The synthesis pathway often involves ammoxidation of 3-methylpyridine to 3-cyanopyridine, a versatile intermediate. wikipedia.org Another critical intermediate derived from 3-methylpyridine is 2-chloro-5-chloromethylpyridine (CCMP). CCMP is produced by the chlorination of 3-methylpyridine and is a direct precursor to neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com Further transformations of CCMP, such as fluorination and chlorination, yield DCTF (3-chloro-5-trifluoromethyl-2-pyridinyl chloride), which is a building block for herbicides like haloxyfop-methyl (B155383) and insecticides such as chlorfluazuron. agropages.com The introduction of ammonia (B1221849) to DCTF produces 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), the key intermediate for the fungicide fluazinam. agropages.com

Beyond agrochemicals, these pyridine derivatives are foundational for pharmaceuticals. For example, 3-methylpyridine is involved in the synthesis of vitamin B3 (niacin). nih.govresearchgate.net The structural motif of 2-amino-4-methylpyridine (B118599) is also of interest for its potential biological activities and serves as a versatile intermediate in medicinal chemistry. solubilityofthings.com The synthesis of 6-(methylamino)-2-pyridineethanol, a precursor to the integrin inhibitor SB-273005, can be streamlined using modern functionalization methods starting from a pyridine derivative. acs.org

Table 2: Biologically Active Compounds and Agrochemicals from Methylene-Substituted Pyridine Precursors

Precursor Key Intermediate(s) Final Product Application Reference(s)
3-Methylpyridine 3,5,6-Trichloro-2-pyridinol Chlorpyrifos Insecticide nih.govwikipedia.org
3-Methylpyridine 2-Chloro-5-chloromethylpyridine (CCMP) Imidacloprid Insecticide agropages.com
3-Methylpyridine 2-Chloro-5-chloromethylpyridine (CCMP) Acetamiprid Insecticide agropages.com
3-Methylpyridine CCMP → DCTF → ACTF Fluazinam Fungicide agropages.com
3-Methylpyridine CCMP → DCTF Haloxyfop-methyl Herbicide agropages.com
3-Methylpyridine - Niacin (Vitamin B3) Pharmaceutical/Vitamin nih.govresearchgate.net
2-Amino-6-methylpyridine 6-(Methylamino)-2-pyridineethanol SB-273005 (Integrin Inhibitor) Pharmaceutical acs.org

Strategic Components in Multi-Step Synthetic Sequences and Methodological Developments

The unique reactivity of methylene-substituted pyridines makes them not only building blocks but also strategic components in the development of new synthetic methodologies and complex multi-step syntheses. msu.eduresearchgate.net Their utility is showcased in modern organic synthesis techniques that prioritize efficiency, selectivity, and greener processes. mdpi.comsathyabama.ac.in

A significant area of development is in flow chemistry. Continuous flow processing has been applied to achieve the α-methylation of substituted pyridines in a safe, expedited, and green manner compared to traditional batch protocols. researchgate.netnih.gov These methods often use a packed column of a catalyst like Raney® nickel, providing high conversion and regioselectivity for the 2-methylated product, which can be used in subsequent steps without extensive purification. researchgate.netnih.gov

Methylene-substituted pyridines are also central to the advancement of C-H bond functionalization and cross-coupling reactions. New cascade reactions have been designed, such as a copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, which proceeds through a 3-azatriene intermediate that electrocyclizes and oxidizes to form highly substituted pyridines. nih.gov Ruthenium-catalyzed oxidative annulation reactions represent another sophisticated method where these substrates are employed. mdpi.com Furthermore, a metal-free approach has been developed for methylene insertion between two imidazo[1,5-a]pyridine molecules using formaldehyde as the methylene source, demonstrating a novel C(sp²)–C(sp³)–H–C(sp²) bond formation strategy. acs.org These methodological innovations expand the toolkit available to synthetic chemists, enabling the construction of complex molecular architectures that were previously difficult to access. researchgate.netresearchgate.net

Table 3: Methodological Developments Involving Methylene-Substituted Pyridines

Methodology This compound Substrate/Product Key Features/Advancements Reference(s)
Continuous Flow Synthesis Substituted Pyridines → 2-Methylpyridines Expedited, green, high selectivity for α-methylation using Raney® nickel catalyst. researchgate.netnih.gov
Cu-Catalyzed Cascade Reaction α,β-Unsaturated Ketoxime O-pentafluorobenzoates Modular synthesis of highly substituted pyridines via a 3-azatriene intermediate. nih.gov
Metal-Free Methylene Insertion Imidazo[1,5-a]pyridines C-H functionalization using formaldehyde to bridge two heterocycles, forming a C(sp²)–C(sp³)–H–C(sp²) bond. acs.org
Ru(II)-Mediated Domino Reaction 2-Bromopyridines Synthesis of heteroarylated 2-pyridones via C–O/C–N/C–C bond formation. mdpi.com
Solid-Supported Multi-step Synthesis Various Use of polymeric reagents and scavengers to streamline synthesis and purification of complex molecules. researchgate.net

Conclusion and Future Perspectives in Methylene Pyridine Research

Summary of Major Research Advancements and Key Findings

Research into methylene (B1212753) pyridines has led to significant progress in their synthesis and understanding of their chemical behavior. A primary focus has been on the synthesis of dihydropyridine (B1217469) derivatives, which are structurally related to methylene pyridines and often serve as their precursors. The classic Hantzsch synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen source, remains a cornerstone for creating the dihydropyridine core. researchgate.netnih.gov Modifications to this method have been developed to produce asymmetrically substituted pyridines. organic-chemistry.org

Key findings in the synthesis of methylene pyridines themselves include metal-free approaches. For instance, a C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction has been developed using formaldehyde (B43269) as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine (B1214698) molecules, yielding methylene-bridged bis-imidazo[1,5-a]pyridines. acs.org This highlights a move towards more sustainable and atom-economical synthetic routes.

The reactivity of the exocyclic methylene group is a central theme in the study of these compounds. This group can act as a reactive handle for various chemical transformations. For example, the reaction of pyridine (B92270) with bromomethyl ketones generates pyridinium (B92312) salts where the methylene group is highly acidic, allowing for Michael-like additions to α,β-unsaturated carbonyls to form substituted pyridines. rsc.org

Furthermore, the development of polymers from pyridine-containing monomers represents a significant advancement. While the Lewis basicity of the pyridine nitrogen can hinder polymerization with transition-metal catalysts, strategies to overcome this have been explored. nih.gov For instance, the synthesis of pyridinonorbornene monomers through a [4+2] cycloaddition of 2,3-pyridynes with cyclopentadiene (B3395910) has enabled well-controlled ring-opening metathesis polymerization (ROMP). nih.gov The resulting polypyridinonorbornenes have shown high glass transition (Tg) and decomposition (Td) temperatures, indicating their potential for high-temperature applications. nih.gov

Synthetic AdvancementDescriptionKey Findings
Modified Hantzsch Synthesis Adaptations of the classic Hantzsch reaction.Enables the synthesis of asymmetrically substituted dihydropyridines.
Metal-Free Methylene Bridging Use of formaldehyde to link two imidazo[1,5-a]pyridine units.Provides a sustainable route to methylene-bridged bis-heteroarenes. acs.org
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of pyridinonorbornene monomers.Produces polymers with high thermal stability. nih.gov

Unresolved Challenges and Emerging Research Frontiers

Despite the progress, several challenges remain in the field of methylene-pyridine research. One of the most significant is the selective functionalization of the pyridine ring. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution. nih.gov Directing functionalization to specific positions, particularly the C4 position, remains a difficult task. nih.gov Overcoming the intrinsic directing effects of the nitrogen atom is a key challenge that researchers are actively addressing. nih.gov

Another challenge lies in controlling the polymerization of vinylpyridine monomers. The coordination of the pyridine's nitrogen atom to the metal catalyst can significantly affect the rates of initiation and propagation, often leading to poorly controlled polymerizations. nih.gov Developing new catalytic systems that are less susceptible to this inhibition is a critical area of research.

Emerging research frontiers are focused on harnessing the unique properties of methylene pyridines for novel applications. The development of new catalytic systems based on methylene-pyridine-metal complexes is a promising area. These complexes have shown potential in a variety of organic transformations, including oxidation reactions and cross-coupling reactions. rsc.org For example, iron(II) complexes with α-iminopyridine ligands have demonstrated catalytic activity in the oxidation of activated methylene groups.

The exploration of methylene pyridines in materials science is another exciting frontier. The synthesis of polymers with tunable optical and electronic properties is an active area of investigation. ontosight.ai For example, aggregation-induced emission (AIE) has been observed in some 2-((9H-fluoren-9-ylidene)methyl)pyridine derivatives, suggesting their potential use in sensors, security inks, and optoelectronics. researchgate.net

ChallengeDescriptionEmerging Research Frontier
Regioselective Functionalization Difficulty in controlling the position of functional groups on the pyridine ring. nih.govDevelopment of novel directing groups and catalytic systems for selective C-H activation. nih.govresearchgate.net
Controlled Polymerization Inhibition of transition-metal catalysts by the pyridine nitrogen. nih.govDesign of sterically hindered monomers and robust catalysts to mitigate catalyst inhibition. nih.gov
Catalyst Development Need for more efficient and selective catalysts for methylene-pyridine transformations.Exploration of new metal-ligand combinations for catalytic applications. rsc.org
Materials Science Applications Limited understanding of the structure-property relationships in methylene-pyridine-based materials.Design and synthesis of novel polymers and small molecules with tailored photophysical and electronic properties. ontosight.airesearchgate.net

Outlook for Innovative Applications and Methodological Developments

The future of methylene-pyridine research is bright, with numerous opportunities for innovative applications and the development of new synthetic methodologies. In the realm of materials science, the unique electronic and structural properties of methylene pyridines make them attractive building blocks for functional materials. We can anticipate the development of new polymers with applications in areas such as gas storage, separation, and drug delivery. rsc.org The AIE properties of certain methylene-pyridine derivatives could be exploited to create advanced sensors and imaging agents. researchgate.net

In catalysis, the design of novel methylene-pyridine-based ligands and their metal complexes will continue to be a major focus. These catalysts are expected to find use in a wide range of organic reactions, contributing to more efficient and sustainable chemical processes. researchgate.netrsc.org The development of catalysts for the stereoselective synthesis of chiral pyridine derivatives is a particularly important goal, given the prevalence of such structures in pharmaceuticals. nih.gov

Methodological developments will likely focus on improving the efficiency, selectivity, and sustainability of methylene-pyridine synthesis. This includes the exploration of new multicomponent reactions, flow chemistry techniques, and the use of environmentally benign solvents and catalysts. nih.govresearchgate.net The direct C-H functionalization of pyridines without the need for pre-functionalization remains a key objective, and we can expect to see further progress in this area. nih.govresearchgate.net

The continued exploration of the fundamental reactivity of the exocyclic methylene group will undoubtedly uncover new and exciting chemical transformations, further expanding the synthetic utility of this versatile class of compounds. As our understanding of methylene pyridines deepens, so too will their impact on various fields of chemistry and materials science.

Q & A

Q. What established synthesis protocols are available for methylene pyridine derivatives, and how do they differ in experimental design?

The Hantzsch synthesis is a widely used method for preparing pyridine derivatives, including methylene-containing analogs. It involves reacting two equivalents of an activated methylene compound (e.g., β-ketoesters) with an aldehyde and ammonia to form dihydropyridine intermediates, which are subsequently oxidized to pyridines . Modifications include varying aldehydes (e.g., aromatic vs. aliphatic) and optimizing oxidants (e.g., HNO₃, FeCl₃). For example, substituting aldehydes with 4-hydroxybenzoyl chloride in methylene chloride/pyridine systems yields O-acylated hydroxylamine derivatives .

Q. Key Experimental Variables :

  • Solvent : Methylene chloride is preferred for acylation reactions due to its low polarity and inertness .
  • Catalysts : Pyridine acts as a base to neutralize HCl byproducts in acyl chloride reactions .
  • Reaction Time : Extended stirring (e.g., 60 hours) improves yields in esterification reactions .

Q. How can this compound compounds be characterized using NMR spectroscopy, and what solvent effects should be considered?

¹H and ¹³C NMR chemical shifts for this compound derivatives depend on solvent polarity and hydrogen bonding. For example:

Solvent¹H Shift (ppm)¹³C Shift (ppm)
Methylene Chloride5.32 (CH₂Cl₂)54.0
Pyridine8.74 (aromatic)150.3 (C=N)
D₂O4.8 (HOD)-

Deuterated methylene chloride (CD₂Cl₂) minimizes solvent interference for methylene protons, while pyridine-d₅ resolves aromatic proton splitting .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in substrate binding and catalytic mechanisms of this compound-containing enzymes?

Human biliverdin reductase-A (hBVR-A) utilizes pyridine nucleotides (NADH/NADPH) as cofactors in a pH-dependent manner. Molecular dynamics simulations can clarify substrate binding by modeling the ternary complex of hBVR-A, biliverdin-IXα, and NADPH. Key steps:

Docking Studies : Align this compound moieties with the enzyme’s active site (e.g., using AutoDock Vina).

pH Simulations : Compare cofactor binding at pH 6.7 (NADH) vs. 8.7 (NADPH) to explain dual activity .

Validation : Cross-reference with X-ray crystallography data (if available) to refine binding poses .

Q. What experimental strategies address conflicting reports on the catalytic efficiency of this compound derivatives in reduction reactions?

Contradictions often arise from variations in:

  • Cofactor Specificity : NADH is optimal at pH 6.7–6.9, while NADPH dominates at pH ~8.7 .
  • Impurities : Trace water in methylene chloride can hydrolyze acyl chlorides, reducing yields .
  • Substituent Effects : Electron-withdrawing groups on the pyridine ring alter redox potentials. For example, para-substituted methylene units in bis-urea compounds enhance catalytic rigidity (Table 1, ).

Q. Methodological Recommendations :

  • Standardize reaction conditions (solvent purity, pH buffers).
  • Use kinetic assays (e.g., UV-Vis monitoring of NADPH depletion at 340 nm) for quantitative comparisons .

Q. How can microwave-assisted synthesis improve the efficiency of this compound heterocycle formation compared to conventional methods?

Microwave irradiation reduces reaction times and improves yields by enhancing thermal activation. For example:

  • Conventional Method : 60-hour esterification in methylene chloride .
  • Microwave Method : 30-minute synthesis of (piperidin-1-yl)quinolin-3-yl)methylene hydrazinecarbothioamides at 100°C .

Q. Optimization Parameters :

  • Power : 300–500 W for even heating.
  • Solvent : Replace methylene chloride with DMF for higher dielectric absorption .

Q. What strategies validate the regioselectivity of this compound derivatives in supramolecular hydrogelation or enzymatic reactions?

For bis-urea gelators, substituent position (ortho, meta, para) and methylene spacer length (e.g., Pxyz notation in ) dictate hydrogel stability. Validation methods include:

X-Ray Crystallography : Resolve short P–C bonds (1.635–1.637 Å) in methylene phosphonium intermediates .

Isotopic Labeling : Use ¹⁵N-pyridine to track coordination sites in ternary enzyme complexes .

Q. How do solvent and base selection influence the reaction pathway in this compound acylation reactions?

Pyridine or triethylamine is critical for scavenging HCl in acyl chloride reactions. Substituting pyridine with DMAP accelerates acylation but may require anhydrous methylene chloride to prevent side reactions .

Q. Case Study :

  • With Pyridine : 70% yield in 60 hours .
  • With DMAP : 85% yield in 24 hours (requires strict anhydrous conditions) .

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